ARL67156
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dibromo-4-methylanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)/b20-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEPVFJQVOMODD-IFRROFPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of ARL67156
Introduction
ARL67156, also known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine (B11128) triphosphate (formerly FPL 67156), is a synthetic analog of adenosine triphosphate (ATP).[1] It is widely utilized in biomedical research as a pharmacological tool to investigate purinergic signaling pathways. Structurally, this compound is a non-hydrolyzable ATP analog where the phosphodiester bond between the β and γ phosphates is replaced by a phosphomethyl bond (P-C-P), rendering it resistant to enzymatic cleavage by ectonucleotidases.[1] This property makes it a valuable inhibitor for studying the physiological roles of extracellular ATP and its degradation products. This compound is the only commercially available inhibitor of ecto-ATPases, though it is characterized as a moderately potent inhibitor.[1][2][3]
Core Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of specific cell-surface enzymes known as ectonucleotidases.[1][3] These enzymes, particularly members of the Nucleoside Triphosphate Diphosphohydrolase (NTPDase) family, are responsible for the hydrolysis of extracellular nucleotides.[4]
The canonical pathway involves NTPDase1 (also known as CD39), which sequentially hydrolyzes extracellular ATP to adenosine diphosphate (B83284) (ADP) and then to adenosine monophosphate (AMP).[2][3] AMP is further hydrolyzed to immunosuppressive adenosine by ecto-5'-nucleotidase (CD73).[2][3] This enzymatic cascade tightly regulates the concentration of extracellular ATP and its metabolites, thereby controlling the activation of various P2 (P2X and P2Y) and P1 (adenosine) purinergic receptors, which are crucial for a vast array of physiological processes, including neurotransmission, inflammation, and immune responses.[5][6]
This compound acts as a competitive antagonist at the substrate-binding site of these ectonucleotidases. By mimicking ATP, it occupies the active site but cannot be hydrolyzed.[1] This inhibition slows the degradation of extracellular ATP, leading to its accumulation and prolonged availability to activate P2 receptors.[1][7] The potentiation of ATP-mediated signaling is the key functional consequence of this compound application.[5] For instance, in various tissue preparations, this compound has been shown to enhance the contractile effects of both exogenously applied and endogenously released ATP.[5][8]
Data Presentation
Quantitative Inhibition Data for this compound
The inhibitory potency of this compound has been evaluated against various ectonucleotidases from different species and experimental systems. The data reveals that it is a weak to moderate competitive inhibitor.[1]
| Enzyme Target | Species/Source | Substrate | Potency (Kᵢ) | Other Metrics | Reference |
| NTPDase1 (CD39) | Human (recombinant) | ATP | 11 ± 3 µM | - | [1][7] |
| NTPDase1 (CD39) | Human | ATP | ~1 µM | Malachite green assay | [9] |
| NTPDase3 | Human (recombinant) | ATP | 18 ± 4 µM | - | [1][7] |
| NPP1 | Human (recombinant) | pnp-TMP | 12 ± 3 µM | - | [1][8] |
| Ecto-ATPase | Bovine (chromaffin cells) | ATP | 0.255 ± 0.136 µM | - | [10] |
| Ecto-ATPase | Rabbit (ear artery) | ATP | - | pKᵢ = 5.2 | [8] |
| Ecto-ATPase | Human (blood cells) | ATP | - | pIC₅₀ = 4.62 | [8] |
Specificity Profile of this compound
This compound exhibits selectivity for certain types of ectonucleotidases. It is a more potent inhibitor of NTPDase1 and NTPDase3 compared to other family members.[1][7] However, its effectiveness can be limited in environments with high substrate concentrations.[7]
| Enzyme Target | Inhibition by this compound | Notes | Reference |
| NTPDase1 (CD39) | Yes (Weak competitive) | Kᵢ = 11 µM (human) | [1][7] |
| NTPDase2 | Very weak inhibition | - | [1][7] |
| NTPDase3 | Yes (Weak competitive) | Kᵢ = 18 µM (human) | [1][7] |
| NTPDase8 | Weak (mouse); Very weak (human) | Affects human and mouse enzymes differently. | [1] |
| NPP1 | Yes (Weak competitive) | Kᵢ = 12 µM (human) | [1][7] |
| NPP3 | Very weak inhibition | - | [1][7] |
| Ecto-5'-nucleotidase (CD73) | Very weak inhibition | At 100 µM, inhibition was 28±3%. | [1] |
Interestingly, one study on murine colonic muscles found that this compound preferentially inhibits the degradation of ADP over ATP, suggesting that in some biological contexts, its functional effects may be due to the accumulation of ADP rather than ATP.[11]
Experimental Protocols
In Vitro Ectonucleotidase Activity Assay (Colorimetric)
This protocol describes a general method for determining the inhibitory effect of this compound on ectonucleotidase activity by measuring the release of inorganic phosphate (B84403) (Pi).
1. Reagents and Materials:
-
Source of ectonucleotidase: Recombinant enzyme, cell lysates, or membrane fractions from cells (e.g., COS-7 cells transfected with human NTPDase1).[8]
-
This compound stock solution (e.g., in water or buffer).
-
Substrate solution: ATP or ADP at a known concentration.
-
Assay Buffer: 5 mM CaCl₂ and 80 mM Tris, pH 7.4.[1]
-
Malachite Green Reagent: For colorimetric detection of inorganic phosphate.
-
Phosphate Standard: KH₂PO₄ solution for generating a standard curve.
-
96-well microplate and plate reader.
2. Procedure:
-
Enzyme Preparation: Dilute the enzyme source in the assay buffer to a concentration that yields a linear rate of product formation over the incubation time.
-
Inhibitor Addition: In the wells of a 96-well plate, add the assay buffer. Then, add varying concentrations of this compound to the test wells and a vehicle control to the control wells.
-
Pre-incubation: Add the diluted enzyme to all wells. Pre-incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate (ATP or ADP) to all wells. The final volume is typically 100-200 µL.
-
Incubation: Incubate the plate at 37°C for a fixed period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green Reagent. This reagent also complexes with the inorganic phosphate produced, leading to a color change.
-
Measurement: After a brief color development period, measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the phosphate standards to convert absorbance values to the amount of Pi produced.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
To determine the Kᵢ value and mechanism of inhibition (e.g., competitive), the assay should be repeated with multiple substrate concentrations, followed by analysis using Lineweaver-Burk or Dixon plots.[1]
-
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 3. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of P2Y receptors in regulating immunity and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ecto-ATPase Inhibitor ARL67156: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARL67156, also known as FPL 67156, is a synthetic analogue of adenosine (B11128) triphosphate (ATP) that functions as a competitive inhibitor of certain ectonucleotidases. By impeding the hydrolysis of extracellular ATP, this compound serves as a critical tool for investigating the complex roles of purinergic signaling in a multitude of physiological and pathological processes. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound, tailored for researchers and professionals in the fields of pharmacology, cell biology, and drug development.
Introduction to this compound and Purinergic Signaling
Extracellular nucleotides, such as ATP and adenosine diphosphate (B83284) (ADP), are pivotal signaling molecules that modulate a wide array of cellular functions, including neurotransmission, inflammation, and vascular tone.[1] The biological effects of these nucleotides are mediated by purinergic P2 receptors (P2X and P2Y). The concentration and duration of action of extracellular ATP are tightly regulated by a family of cell surface enzymes known as ectonucleotidases, which sequentially hydrolyze ATP to ADP, adenosine monophosphate (AMP), and finally to adenosine.[2]
This compound (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate) is a non-hydrolyzable ATP analogue that selectively inhibits the activity of specific ecto-ATPases.[3] This inhibition leads to an accumulation of extracellular ATP, thereby potentiating its effects on P2 receptors. Its utility as a research tool lies in its ability to dissect the contributions of endogenous ATP to various signaling pathways.
Mechanism of Action
This compound acts as a weak competitive inhibitor of several key ectonucleotidases.[3][4] Its chemical structure, featuring a phosphomethyl bond (P-C-P) in place of the hydrolyzable phosphodiester bond (P-O-P) in ATP, renders it resistant to enzymatic degradation.[3] this compound primarily targets the following enzymes:
-
Ecto-nucleoside triphosphate diphosphohydrolase 1 (NTPDase1 or CD39): This enzyme hydrolyzes both ATP and ADP.
-
Ecto-nucleoside triphosphate diphosphohydrolase 3 (NTPDase3): This enzyme also hydrolyzes ATP and ADP.
-
Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1): This enzyme can hydrolyze ATP.
This compound is notably less effective against NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[3][4] This selectivity allows for the targeted investigation of the roles of NTPDase1, NTPDase3, and NPP1 in specific biological systems.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the key inhibitory constants (Ki) and pIC50 values.
Table 1: Inhibitory Constants (Ki) of this compound for Human Ectonucleotidases
| Enzyme | Ki (μM) |
| NTPDase1 (CD39) | 11 ± 3[3][4] |
| NTPDase3 | 18 ± 4[3][4] |
| NPP1 | 12 ± 3[3][4] |
Table 2: pIC50 Values of this compound
| System | pIC50 |
| Human Blood Cells (ATP degradation) | 4.62[5] |
| Rabbit Ear Artery (ecto-ATPase inhibition) | 5.2[5] |
| Rat Vas Deferens (NTPDase inhibition) | 5.1 |
Signaling Pathway and Experimental Workflow
Purinergic Signaling Pathway
The following diagram illustrates the core components of the purinergic signaling pathway and the point of intervention for this compound.
References
- 1. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ARL67156: An In-depth Technical Guide to a Core Ecto-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156, also known as FPL 67156, is a key pharmacological tool in the study of purinergic signaling.[1][2] Chemically designated as 6-N,N-diethyl-D-β,γ-dibromomethylene adenosine (B11128) triphosphate, it is a synthetic analog of ATP.[2][3] This guide provides a comprehensive overview of this compound, focusing on its function as an ecto-ATPase inhibitor, its selectivity, and its applications in research.
Extracellular nucleotides such as ATP and ADP play crucial roles as signaling molecules by activating P2 purinoceptors.[1][2] The concentration and duration of action of these nucleotides are tightly regulated by a family of cell surface enzymes known as ectonucleotidases.[1][3][4] These enzymes rapidly hydrolyze ATP and ADP to AMP and subsequently to adenosine, thereby terminating P2 receptor signaling and initiating P1 receptor signaling.[1][3][4]
This compound is widely utilized to prevent the degradation of extracellular ATP, thus prolonging its effects on P2 receptors.[1][5] This allows for a more detailed investigation of ATP-mediated physiological and pathological processes.
Mechanism of Action
This compound functions as a competitive inhibitor of specific ectonucleotidases.[2][3][4] Its structure, particularly the substitution of the β,γ-oxygen atom with a dibromomethylene group, renders it resistant to hydrolysis by these enzymes.[2][3][4]
The primary targets of this compound are members of the ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) and nucleotide pyrophosphatase/phosphodiesterase (NPP) families. Specifically, it has been shown to be a weak competitive inhibitor of human NTPDase1 (also known as CD39), NTPDase3, and NPP1.[2][3][6][7][8] It is important to note that this compound is not a potent inhibitor for all ectonucleotidases, showing less effect on NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase.[2][7]
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the quantitative data on the inhibitory potency of this compound against various human and mouse ectonucleotidases.
Table 1: Inhibitory Constants (Ki) of this compound for Human Ectonucleotidases
| Enzyme | Substrate | Ki (μM) | Inhibition Type | Reference |
| NTPDase1 (CD39) | ATP | 11 ± 3 | Competitive | [2][7] |
| NTPDase3 | ATP | 18 ± 4 | Competitive | [2][7] |
| NPP1 | pnp-TMP | 12 ± 3 | Competitive | [2][7] |
| NTPDase2 | ATP | > 1000 | Weak | [2] |
| NTPDase8 | ATP | - | Less Affected | [2][7] |
| NPP3 | pnp-TMP | - | Less Affected | [2][7] |
| Ecto-5'-nucleotidase | AMP | - | Less Affected | [2][7] |
Table 2: pIC50 Values of this compound
| Tissue/Cell Type | Species | pIC50 | Reference |
| Human Blood Cells | Human | 4.62 | [2][9] |
| Rat Vas Deferens | Rat | 5.1 | [2][10] |
Experimental Protocols
Protocol 1: Determination of Ectonucleotidase Inhibition by this compound using a Colorimetric Assay
This protocol outlines a general method to assess the inhibitory effect of this compound on ectonucleotidase activity, adapted from methodologies described in the literature.[2][7]
1. Enzyme Preparation:
- Transfect a suitable cell line (e.g., COS-7 or HEK 293T) with a plasmid encoding the human or mouse ectonucleotidase of interest (e.g., NTPDase1, 2, 3, or 8, or NPP1 or 3).
- After 48-72 hours, harvest the cells and prepare cell lysates or membrane fractions containing the recombinant enzyme.
2. Inhibition Assay:
- Prepare a reaction buffer appropriate for the specific enzyme (e.g., Tris-Ca2+ buffer).
- In a 96-well plate, add the enzyme preparation.
- Add varying concentrations of this compound to the wells.
- Pre-incubate for a short period (e.g., 3 minutes).
- Initiate the reaction by adding the substrate (e.g., ATP for NTPDases, p-nitrophenyl thymidine (B127349) 5'-monophosphate (pnp-TMP) for NPPs).
- Incubate at 37°C for a set time (e.g., 15 minutes), ensuring less than 10% of the substrate is hydrolyzed.
3. Measurement of Product Formation:
- For NTPDase activity with ATP as a substrate, stop the reaction and measure the released inorganic phosphate (B84403) using a colorimetric method, such as the Malachite Green assay.
- For NPP activity with pnp-TMP as a substrate, measure the absorbance of the produced p-nitrophenol at 410 nm.
4. Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
- To determine the inhibition type (e.g., competitive) and the Ki value, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Dixon or Cornish-Bowden plots.[2]
Protocol 2: Analysis of ATP and ADP Degradation using High-Performance Liquid Chromatography (HPLC)
This protocol is based on studies investigating the effect of this compound on the degradation of ATP and its metabolites.[1][11]
1. Tissue Preparation:
- Isolate the tissue of interest (e.g., murine colonic muscles).
- Place the tissue in an organ bath and superfuse with a physiological salt solution.
2. Substrate Incubation and Sample Collection:
- Introduce a known concentration of ATP or ADP (or fluorescently labeled analogs like 1,N6-etheno-ATP) into the superfusate.
- Collect samples of the superfusate at different time points.
- Repeat the experiment in the presence of this compound.
3. HPLC Analysis:
- Analyze the collected samples using reverse-phase HPLC with a suitable column.
- Use a gradient elution program to separate ATP, ADP, AMP, and adenosine.
- Detect the nucleotides and adenosine using a UV detector or a fluorescence detector for etheno-derivatized compounds.
4. Data Analysis:
- Quantify the concentration of the substrate (ATP or ADP) and its metabolites in each sample.
- Compare the degradation rates in the absence and presence of this compound to determine its inhibitory effect on the hydrolysis of each nucleotide.
Visualizations
Signaling Pathways
Caption: Inhibition of ATP and ADP hydrolysis by this compound.
Experimental Workflow
References
- 1. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 4. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. ARL 67156 trisodium salt | NTPDase | Tocris Bioscience [tocris.com]
- 11. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to ARL67156 and its Role in Purinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of ARL67156 in the intricate network of purinergic signaling. This compound, a non-hydrolysable ATP analogue, has been a critical pharmacological tool for elucidating the complex interplay of extracellular nucleotides and their receptors. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and its impact on purinergic pathways, supplemented with detailed experimental protocols and visual representations to facilitate a deeper understanding for research and drug development applications.
Introduction to Purinergic Signaling
Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, primarily adenosine (B11128) triphosphate (ATP) and adenosine.[1][2] Once released into the extracellular space, these molecules act as signaling messengers by binding to specific purinergic receptors on the cell surface.[1][3] This signaling cascade is crucial in a vast array of physiological processes, including neurotransmission, inflammation, immune responses, and platelet aggregation.[1][2]
The purinergic signaling pathway is tightly regulated by a family of cell surface enzymes known as ectonucleotidases.[4][5] These enzymes are responsible for the rapid hydrolysis of extracellular ATP and other nucleotides, thereby controlling the concentration and duration of purinergic signals.[5][6] The main families of ectonucleotidases include Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases), Ecto-nucleotide pyrophosphatase/phosphodiesterases (E-NPPs), and ecto-5'-nucleotidase (CD73).[5][7][8]
This compound: An Ecto-ATPase Inhibitor
This compound, also known as 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate (formerly FPL 67156), is the most widely recognized and commercially available inhibitor of ecto-ATPases.[4] It functions as a competitive inhibitor of certain ectonucleotidases, thereby preventing the degradation of extracellular ATP and prolonging its signaling effects.[4][9]
Mechanism of Action
This compound is a structural analogue of ATP where the terminal phosphodiester bond (P-O-P) is replaced by a more stable phosphomethyl bond (P-C-P).[4] This modification makes the molecule resistant to hydrolysis by ectonucleotidases.[4][9] By competing with ATP for the active site of these enzymes, this compound effectively reduces the rate of ATP catabolism.
Specifically, this compound has been shown to be a weak competitive inhibitor of NTPDase1 (also known as CD39), NTPDase3, and NPP1.[4][9][10] Its inhibitory action leads to an accumulation of extracellular ATP, which can then potentiate the activation of P2 receptors.[4] It is important to note that some studies suggest this compound may be a more effective inhibitor of ADP degradation than ATP degradation in certain tissues, which could lead to an accumulation of ADP and subsequent activation of specific ADP-sensitive P2Y receptors.[6][11]
Quantitative Data on this compound Efficacy
The inhibitory potency of this compound has been characterized in various experimental systems. The following tables summarize the key quantitative data, including inhibitory constants (Ki) and pIC50 values, for different ectonucleotidases and biological preparations.
| Enzyme Target | Species | Ki (μM) | Reference(s) |
| NTPDase1 (CD39) | Human | 11 ± 3 | [4][9] |
| NTPDase1 (CD39) | Human | 11 | [10][12][13] |
| NTPDase1 (CD39) | Rat | 27 | [4] |
| NTPDase3 | Human | 18 ± 4 | [4][9] |
| NTPDase3 | Human | 18 | [10][12][13] |
| NTPDase3 | Rat | 112 | [4] |
| NPP1 | Human | 12 ± 3 | [4][9] |
| NPP1 | Human | 12 | [10][12][13] |
| Ecto-ATPase | Bovine Chromaffin Cells | 0.255 ± 0.136 | [14] |
| Biological Preparation | Species | pIC50 | Reference(s) |
| Human Blood Cells | Human | 4.62 | [4][15] |
| Rat Vas Deferens | Rat | 5.1 | [4] |
Visualizing Purinergic Signaling and this compound Action
To better illustrate the complex interactions within the purinergic signaling pathway and the specific point of intervention for this compound, the following diagrams have been generated using the DOT language.
Caption: Overview of the Purinergic Signaling Pathway.
Caption: Mechanism of Action of this compound.
Key Experimental Protocols
The following sections provide an overview of common experimental methodologies used to study the effects of this compound on purinergic signaling.
Ectonucleotidase Activity Assays
Objective: To determine the inhibitory effect of this compound on the activity of specific ectonucleotidases.
Methodology:
-
Enzyme Source: Recombinant human or mouse ectonucleotidases (e.g., NTPDase1, 2, 3, 8; NPP1, 3; ecto-5'-nucleotidase) expressed in a suitable cell line (e.g., COS-7 or HEK 293T) are commonly used.[4][15]
-
Substrates: ATP, ADP, UTP, p-nitrophenyl-5'-thymidine monophosphate (pnp-TMP), or adenosine monophosphate (AMP) are used as substrates depending on the enzyme being assayed.[4]
-
Inhibitor: this compound is added to the reaction mixture at various concentrations.
-
Reaction Conditions: The enzymatic reaction is typically carried out at 37°C in an appropriate buffer solution containing divalent cations (e.g., CaCl2 or MgCl2).[4]
-
Detection Method:
-
Colorimetric Assay (Malachite Green): The amount of inorganic phosphate (B84403) released from the hydrolysis of the substrate is quantified using a malachite green reagent.[4]
-
High-Performance Liquid Chromatography (HPLC): The decrease in substrate and the increase in product concentrations are monitored by HPLC with fluorescence or UV detection.[4][6][11] This method is particularly useful for studying the degradation of etheno-derivatized ATP (eATP) and ADP (eADP).[6][11]
-
-
Data Analysis: The inhibitory constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as Lineweaver-Burk or Dixon plots.
Isometric Tension Experiments in Isolated Tissues
Objective: To assess the functional consequences of ecto-ATPase inhibition by this compound on tissue responses to purinergic agonists.
Methodology:
-
Tissue Preparation: Isolated tissues, such as guinea-pig vas deferens or mouse colon, are mounted in organ baths containing a physiological salt solution and maintained at 37°C.[6][11][16]
-
Stimulation: The tissues are subjected to electrical field stimulation to elicit neurogenic contractions or are directly exposed to purinergic agonists like ATP and ADP.[16]
-
Inhibitor Application: this compound is added to the organ bath to inhibit ectonucleotidase activity.
-
Measurement: Changes in isometric tension are recorded using a force transducer.
-
Data Analysis: The magnitude and duration of the contractile or relaxation responses in the presence and absence of this compound are compared to determine the effect of the inhibitor.
Conclusion and Future Directions
This compound has been an invaluable tool for dissecting the complexities of purinergic signaling. Its ability to inhibit specific ecto-ATPases has allowed researchers to probe the physiological and pathophysiological roles of extracellular ATP and ADP in various systems. However, the findings that it may preferentially inhibit ADP degradation in some contexts highlight the need for careful interpretation of experimental results.[6][11]
Future research should focus on the development of more selective inhibitors for different ectonucleotidase isoforms. This will enable a more precise delineation of the roles of individual enzymes in regulating purinergic signaling in health and disease. Furthermore, a deeper understanding of the tissue-specific expression and activity of these enzymes will be crucial for the development of novel therapeutic strategies targeting the purinergic system for a range of conditions, including inflammation, thrombosis, and cancer.[7][17]
References
- 1. Frontiers | Purinergic signaling: Diverse effects and therapeutic potential in cancer [frontiersin.org]
- 2. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ectonucleotidase - Wikipedia [en.wikipedia.org]
- 6. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ecto-nucleotidase inhibitors: recent developments in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potentials of ecto-nucleoside triphosphate diphosphohydrolase, ecto-nucleotide pyrophosphatase/phosphodiesterase, ecto-5'-nucleotidase, and alkaline phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement-an in-depth review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ARL67156 in ATP and ADP Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine (B11128) triphosphate (ATP) and its hydrolysis product, adenosine diphosphate (B83284) (ADP), are critical signaling molecules involved in a vast array of physiological processes through the activation of purinergic P2 receptors. The concentration and duration of action of these nucleotides are tightly regulated by a family of cell surface enzymes known as ectonucleotidases. ARL67156, also known as FPL 67156 (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate), is a key pharmacological tool used to investigate the roles of these enzymes and the broader implications of purinergic signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on ATP and ADP metabolism, and detailed experimental protocols for its study.
Mechanism of Action of this compound
This compound is a synthetic, non-hydrolysable analog of ATP.[1] Its primary mechanism of action is the competitive inhibition of certain ecto-ATPases, thereby preventing the degradation of extracellular ATP.[1][2] By substituting the β,γ-oxygen atom of the triphosphate chain with a dibromomethylene group, the molecule becomes resistant to cleavage by ectonucleotidases.[3][4] This structural modification allows this compound to bind to the active site of these enzymes without being broken down, thus blocking the hydrolysis of natural substrates like ATP.
This compound is not a universal ecto-ATPase inhibitor. Its inhibitory activity is specific to a subset of these enzymes, primarily the Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-NTPDase) and Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase (E-NPP) families.
Impact on ATP and ADP Metabolism
The primary consequence of this compound administration in a biological system is the potentiation of ATP-mediated signaling.[5] By inhibiting the enzymatic breakdown of ATP to ADP and subsequently to adenosine monophosphate (AMP), this compound effectively increases the local concentration and prolongs the half-life of extracellular ATP.[1][6][7] This leads to enhanced activation of P2 receptors, which can have significant downstream effects on cellular function.[5]
Interestingly, studies have shown that this compound can have a more pronounced inhibitory effect on the degradation of ADP compared to ATP in certain tissues, such as murine colonic muscles.[8][9] This suggests that in some contexts, the observed physiological effects of this compound may be due to the accumulation of ADP rather than ATP.[8][9] This differential inhibition is a critical consideration for researchers when interpreting experimental results.
The inhibition of ecto-ATPases by this compound has been shown to enhance various physiological responses, including sympathetic neurotransmission and smooth muscle contraction.[5]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound varies depending on the specific ectonucleotidase. The following tables summarize the available quantitative data on the inhibition of human and mouse ectonucleotidases by this compound.
| Human Ectonucleotidase | Inhibition Type | Ki (μM) |
| NTPDase1 (CD39) | Competitive | 11 ± 3[1][2] |
| NTPDase3 | Competitive | 18 ± 4[1][2] |
| NPP1 | Competitive | 12 ± 3[1][2] |
| Ecto-5'-nucleotidase (CD73) | Weak Inhibition | - |
| Mouse Ectonucleotidase | Inhibition Status |
| NTPDase1 | Partially but significantly inhibited at 50-100 μM[1][2] |
| NTPDase3 | Partially but significantly inhibited at 50-100 μM[1][2] |
| NTPDase8 | Weak inhibitor, especially on ADPase activity[1] |
Note: this compound is not an effective inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5′-nucleotidase.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 4. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Release and extracellular metabolism of ATP by ecto-nucleotidase eNTPDase 1-3 in hypothalamic and pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
ARL67156: A Technical Guide to its Discovery, Mechanism, and Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156, also known by its original designation FPL 67156, is a synthetic analog of adenosine (B11128) triphosphate (ATP) that has become an indispensable tool in the study of purinergic signaling.[1][2] Chemically named 6-N,N-Diethyl-D-beta-gamma-dibromomethylene adenosine triphosphate, it is widely recognized as a selective inhibitor of ecto-ATPases, enzymes that hydrolyze extracellular ATP and ADP.[1][2][3] By impeding the degradation of these nucleotides, this compound effectively prolongs their signaling effects on P2 purinoceptors, making it a critical compound for elucidating the complex roles of extracellular purines in various physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and research applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Discovery and History
This compound was first developed by Fisons Laboratories (now AstraZeneca) and was initially described in 1995 as a selective inhibitor of ecto-ATPase activity in human blood cells.[2][3] Its synthesis represented a significant advancement in the field of purinergic signaling research, providing one of the first commercially available tools to specifically investigate the role of ectonucleotidases in terminating ATP-mediated signaling.[1][2] The key structural modifications of this compound compared to ATP are the substitution of the β-γ phosphodiester bond with a phosphodibromomethyl bond (P-CBr2-P) and the addition of two ethyl groups to the N6 position of the adenine (B156593) ring.[2] These changes render the molecule resistant to hydrolysis by ectonucleotidases while allowing it to competitively bind to their active sites.[2][4]
Mechanism of Action
This compound functions as a competitive inhibitor of several ectonucleotidases.[1][2][5] Ectonucleotidases are cell surface enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP to AMP and subsequently to adenosine.[6] This enzymatic cascade terminates the signaling of ATP and ADP through P2 receptors and initiates signaling by adenosine through P1 receptors.[7] this compound primarily targets enzymes of the Ectonucleoside Triphosphate Diphosphohydrolase (E-NTPDase) and Ectonucleotide Pyrophosphatase/Phosphodiesterase (E-NPP) families.[1][2]
Inhibition of Ectonucleotidases
Extensive research has characterized the inhibitory profile of this compound against various human and mouse ectonucleotidases. It is a weak but competitive inhibitor of human NTPDase1 (also known as CD39), NTPDase3, and NPP1.[1][2][5] Notably, it is a less effective inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][2] The competitive nature of the inhibition means that its efficacy is reduced in the presence of high concentrations of the natural substrate, ATP.[1]
Impact on Purinergic Signaling
By inhibiting the degradation of ATP and ADP, this compound potentiates their actions on P2 receptors (both P2X and P2Y subtypes).[8] This leads to an enhanced physiological response in systems where purinergic signaling is active. For instance, it has been shown to enhance sympathetic purinergic neurotransmission and augment the contractile effects of ATP.[3][8] However, it's important to note that in some systems, this compound has been observed to inhibit the degradation of ADP more effectively than that of ATP, which can lead to an accumulation of ADP and subsequent nuanced effects on P2Y receptors.[9]
Quantitative Data
The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key quantitative data for its activity against different ectonucleotidases and its effects in specific biological assays.
| Enzyme | Species | Inhibition Constant (Ki) | Inhibition Type |
| NTPDase1 (CD39) | Human | 11 ± 3 µM[1][2] | Competitive |
| NTPDase3 | Human | 18 ± 4 µM[1][2] | Competitive |
| NPP1 | Human | 12 ± 3 µM[1][2] | Competitive |
| Ecto-ATPase | Bovine Chromaffin Cells | 0.255 ± 0.136 µM[10] | Competitive |
| Assay | System | Parameter | Value |
| ATP Degradation | Human Blood Cells | pIC50 | 4.62[3] |
| Ecto-ATPase Inhibition | Rabbit Ear Artery | pKi | 5.2[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments frequently conducted with this compound, based on descriptions in the cited literature.
Ectonucleotidase Activity Assay (Colorimetric/HPLC)
This protocol outlines a general method to assess the inhibitory effect of this compound on the activity of ectonucleotidases like NTPDase1, 2, 3, and 8, as well as NPP1 and NPP3.[1]
1. Enzyme and Inhibitor Preparation:
- Recombinant human or mouse ectonucleotidases are expressed in and purified from a suitable cell line (e.g., COS-7 or HEK 293T).[3]
- A stock solution of this compound is prepared in an appropriate buffer.
2. Reaction Mixture:
- The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) at a physiological pH.
- The reaction mixture contains the recombinant enzyme, the substrate (e.g., ATP, ADP, or a synthetic substrate like p-nitrophenyl thymidine (B127349) 5'-monophosphate for NPPs), and varying concentrations of this compound.[1]
3. Incubation:
- The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.
4. Measurement of Product Formation:
- Colorimetric Assay: For assays measuring inorganic phosphate (B84403) (Pi) release, a colorimetric method like the malachite green assay can be used.[11] The reaction is stopped, and the reagent is added to develop a color proportional to the amount of Pi, which is then measured spectrophotometrically.
- HPLC Assay: For assays measuring the degradation of ATP or ADP, the reaction is stopped, and the supernatant is analyzed by high-performance liquid chromatography (HPLC) to separate and quantify the remaining substrate and the product formed (e.g., ADP, AMP).[1]
5. Data Analysis:
- The rate of substrate hydrolysis is calculated for each concentration of this compound.
- The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with a competitive inhibitor).
Platelet Aggregation Assay
This protocol describes how to measure the effect of this compound on ADP-induced platelet aggregation.[12]
1. Platelet-Rich Plasma (PRP) Preparation:
- Whole blood is collected from subjects (e.g., rats) into tubes containing an anticoagulant.
- The blood is centrifuged at a low speed to obtain platelet-rich plasma (PRP).
2. Incubation with Inhibitor:
- PRP is incubated with a specific concentration of this compound (e.g., 100 µM) or vehicle control for a defined period (e.g., 10 minutes) at 37°C.[12]
3. Induction of Aggregation:
- Platelet aggregation is induced by adding a platelet agonist, such as ADP, at various concentrations.[12]
4. Measurement of Aggregation:
- Aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the PRP as platelets aggregate.
- The maximum aggregation percentage is recorded.
5. Data Analysis:
- Concentration-response curves for ADP-induced aggregation are generated in the presence and absence of this compound.
- Statistical analysis is performed to determine the significance of the effect of this compound on platelet aggregation.[12]
Visualizations
Signaling Pathway of Purinergic Modulation by this compound
Caption: this compound inhibits ectonucleotidases, increasing ATP/ADP levels and P2 receptor activation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for determining the inhibitory constant (Ki) of this compound on ectonucleotidase activity.
Research Applications and Limitations
This compound has been instrumental in a wide array of research areas. It has been used to:
-
Demonstrate the role of ecto-ATPase in terminating purinergic neurotransmission.[8]
-
Investigate the contribution of extracellular ATP and ADP to platelet aggregation and thrombosis.[12]
-
Elucidate the involvement of purinergic signaling in inflammation, pain, and cancer.[11][13]
-
Study the regulation of vascular tone and blood pressure.
-
Prevent the development of calcific aortic valve disease in animal models.[3]
Despite its utility, this compound has limitations. Its potency is considered weak, and its competitive nature means its effectiveness can be overcome by high concentrations of endogenous ATP.[1][2] Furthermore, studies have indicated that this compound and its derivatives may not be suitable for in vivo applications due to metabolic instability.[4][14] Nevertheless, it remains a valuable tool for in vitro studies.[4] The development of more potent and metabolically stable ectonucleotidase inhibitors, using this compound as a lead compound, is an active area of research.[4][14][15]
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ectonucleoside Triphosphate Diphosphohydrolase-1/CD39 Affects the Response to ADP of Female Rat Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 15. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
ARL67156: An In-depth Technical Guide to its Effects on Extracellular Nucleotide Concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP) and its derivatives adenosine diphosphate (B83284) (ADP) and adenosine, play a pivotal role in cell-to-cell communication through a complex network known as purinergic signaling.[1][2][3] The concentration of these signaling molecules in the extracellular space is meticulously regulated by a family of cell-surface enzymes called ectonucleotidases.[4][5] ARL67156, a derivative of ATP, has emerged as a critical pharmacological tool for investigating the dynamics of purinergic signaling by selectively inhibiting certain ectonucleotidases, thereby influencing the extracellular nucleotide landscape.[4][6] This technical guide provides a comprehensive overview of the effects of this compound on extracellular nucleotide concentrations, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action of this compound
This compound, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate, functions primarily as a competitive inhibitor of specific ecto-ATPases.[4][7] Ectonucleotidases are responsible for the sequential hydrolysis of extracellular ATP to ADP, then to adenosine monophosphate (AMP), and finally to adenosine. This enzymatic cascade terminates ATP- and ADP-mediated signaling and initiates adenosine-mediated responses.[5][8]
This compound exhibits selectivity for different members of the ectonucleotidase family. It is a notable inhibitor of Ecto-nucleoside triphosphate diphosphohydrolase 1 (NTPDase1, also known as CD39), NTPDase3, and Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1).[4][9][10] However, it is a less potent inhibitor of NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[4][9][10] By inhibiting these key enzymes, particularly CD39, this compound effectively slows the degradation of extracellular ATP and ADP, leading to an accumulation of these nucleotides in the extracellular milieu.[11][12][13] This, in turn, prolongs their signaling effects on P2 receptors.[6]
Quantitative Effects on Extracellular Nucleotide Concentrations
The application of this compound in various experimental models has consistently demonstrated its ability to elevate extracellular ATP and, in some cases, ADP concentrations. The following tables summarize the quantitative data from key studies.
| Cell/Tissue Type | This compound Concentration | Substrate | Change in ATP Concentration | Reference |
| Perifused pituitary cells | 50 µM | Endogenous ATP | Progressive increase in medium | [12] |
| Rat erythrocytes | 100 µM | Endogenous ATP | Significant increase in hypoxia | [14] |
| Thalamic slices | 50 µM | Endogenous ATP | Reduced HFS-induced increase | [15] |
| Human melanoma-derived sEV (MTEX) | 400 µM | 100 µM eATP | Reduced metabolism to eADP and eAMP | [16][17] |
| Control keratinocyte-derived sEV (CEX) | 400 µM | 100 µM eATP | Reduced metabolism to eADP and eAMP | [16][17] |
| Cell/Tissue Type | This compound Concentration | Substrate | Change in ADP Concentration | Reference |
| Murine colonic muscles | 10-100 µM | 50 nM eATP | Inhibition of eADP degradation | [5] |
| Female rat platelets | 100 µM | 1-30 µM ADP | Increased platelet aggregation response | [8] |
| Human melanoma-derived sEV (MTEX) | 400 µM | 100 µM eATP | Reduced production from eATP | [16][17] |
| Control keratinocyte-derived sEV (CEX) | 400 µM | 100 µM eATP | Reduced production from eATP | [16][17] |
| Cell/Tissue Type | This compound Concentration | Substrate | Change in Adenosine Concentration | Reference |
| Thalamic slices | 50 µM | Endogenous ATP | Reduced HFS-induced increase | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies investigating the effects of this compound.
Measurement of ATP and its Metabolites by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from studies on murine colonic muscles and tumor-derived extracellular vesicles.[5][16][17]
-
Tissue/Cell Preparation: Tissues are dissected and superfused, or cell-derived extracellular vesicles are isolated and incubated in a reaction buffer.
-
Substrate Addition: A known concentration of ATP or a fluorescent analog like 1,N⁶-etheno-ATP (eATP) is added to the preparation.
-
Incubation with this compound: The preparation is incubated with or without this compound at the desired concentration.
-
Sample Collection: Aliquots of the superfusate or incubation medium are collected at specific time points.
-
HPLC Analysis: The collected samples are analyzed by reverse-phase HPLC with fluorescence detection to separate and quantify ATP and its metabolites (ADP, AMP, adenosine).
-
Data Analysis: The concentrations of each nucleotide are calculated based on the peak areas from the chromatograms and compared between the this compound-treated and control groups.
Capillary Electrophoresis for Ectonucleotidase Inhibition Assay
This method was employed to determine the inhibitory potency of this compound on various ectonucleotidases.[9][18][19]
-
Enzyme Source: Recombinant human or mouse ectonucleotidases (e.g., NTPDase1, 2, 3, 8) are used.
-
Substrate: A fluorescently labeled ATP derivative is used as the substrate.
-
Inhibition Assay: The enzyme is incubated with the substrate in the presence of varying concentrations of this compound.
-
Capillary Electrophoresis: The reaction mixture is injected into a capillary electrophoresis system coupled with laser-induced fluorescence detection.
-
Data Analysis: The separation of the substrate and its fluorescent product allows for the calculation of enzyme activity. The inhibitory constant (Ki) of this compound is determined by analyzing the enzyme kinetics at different inhibitor concentrations.
Visualizations
Signaling Pathway of Extracellular ATP Metabolism
Caption: Extracellular ATP is sequentially hydrolyzed to adenosine by ectonucleotidases.
Experimental Workflow for Assessing this compound's Effect
Caption: Workflow for studying this compound's impact on nucleotide metabolism.
Logical Relationship of this compound's Action
Caption: The cascade of events following the introduction of this compound.
Conclusion
This compound is an invaluable tool for dissecting the intricate pathways of purinergic signaling. Its ability to inhibit specific ectonucleotidases, primarily CD39, leads to a significant increase in the extracellular concentrations of ATP and ADP. This action prolongs the activation of P2 receptors, thereby amplifying purinergic signaling cascades. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding and modulating the purinergic signaling system in various physiological and pathological contexts. Further research into the development of even more selective ectonucleotidase inhibitors will continue to refine our understanding of this critical signaling network.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purines 2018 Basic and Translational Science on Purinergic Signaling and its Components for a Healthy and Better World - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Ectonucleoside Triphosphate Diphosphohydrolase-1/CD39 Affects the Response to ADP of Female Rat Platelets [frontiersin.org]
- 9. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 10. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Release and extracellular metabolism of ATP by ecto-nucleotidase eNTPDase 1–2 in hypothalamic and pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Release and extracellular metabolism of ATP by ecto-nucleotidase eNTPDase 1-3 in hypothalamic and pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. unifr.ch [unifr.ch]
- 16. Assessment of ATP metabolism to adenosine by ecto-nucleotidases carried by tumor-derived small extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of ATP Metabolism to Adenosine by Ecto-Nucleotidases Carried by Tumor-Derived Small Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unveiling the Targets of ARL67156: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the molecular targets of ARL67156, a widely utilized ecto-ATPase inhibitor. This document details its mechanism of action, summarizes key quantitative data, provides explicit experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
This compound, also known as FPL 67156 or 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine (B11128) triphosphate, is a non-hydrolyzable analog of ATP.[1] Its primary mechanism of action is the competitive inhibition of specific ectonucleotidases, enzymes responsible for the extracellular hydrolysis of nucleotides like ATP and ADP.[1][2] By impeding the degradation of these signaling molecules, this compound effectively potentiates purinergic signaling, the diverse array of cellular responses mediated by extracellular nucleotides. This makes it a valuable tool for investigating the physiological and pathological roles of purinergic pathways.
Core Targets and Quantitative Inhibition Data
This compound exhibits a selective but relatively weak inhibitory profile against certain members of the ectonucleotidase family. Its principal targets are Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1, also known as CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[1][3] It is a competitive inhibitor of these enzymes.[1] In contrast, this compound is not an effective inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][2]
The following table summarizes the key quantitative data for the inhibition of various ectonucleotidases by this compound.
| Target Enzyme | Species | Substrate | Inhibition Constant (Ki) | Reference |
| NTPDase1 (CD39) | Human | ATP | 11 ± 3 µM | [1] |
| Human | UTP | More efficient inhibition than with ATP | [1] | |
| Human | ADP | Inhibition between that of ATP and UTP | [1] | |
| NTPDase3 | Human | ATP | 18 ± 4 µM | [1] |
| Human | UTP | More efficient inhibition than with ATP | [1] | |
| Human | ADP | Inhibition between that of ATP and UTP | [1] | |
| NPP1 | Human | pnp-TMP | 12 ± 3 µM | [1] |
| NTPDase2 | Human | ATP | Not effectively inhibited | [1] |
| NTPDase8 | Human | ATP | Not effectively inhibited | [1] |
| Mouse | ADP | Weakly inhibited | [1] | |
| NPP3 | Human | pnp-TMP | Not effectively inhibited | [1] |
| Ecto-5'-nucleotidase (CD73) | Human | AMP | Not effectively inhibited | [1] |
Signaling Pathway Modulated by this compound
This compound influences the purinergic signaling pathway by preventing the breakdown of extracellular ATP and ADP. This leads to an increased concentration of these nucleotides in the extracellular space, thereby enhancing their effects on P2 purinergic receptors (P2X and P2Y). The following diagram illustrates this mechanism.
Experimental Protocols
To characterize the inhibitory activity of this compound on its target ectonucleotidases, two primary experimental approaches are commonly employed: a colorimetric assay (Malachite Green Assay) and a chromatographic method (High-Performance Liquid Chromatography).
Experimental Workflow for Inhibitor Characterization
The general workflow for characterizing an enzyme inhibitor like this compound is depicted in the following diagram.
Malachite Green Assay for Ectonucleotidase Activity
This colorimetric assay quantifies the inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or other nucleotide triphosphates.
Materials:
-
Purified recombinant ectonucleotidase (e.g., NTPDase1, NTPDase3, or NPP1)
-
This compound
-
ATP (or other appropriate substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh.
-
-
Trichloroacetic acid (TCA), 10% (w/v)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the ectonucleotidase to the desired concentration in Assay Buffer.
-
Prepare a series of this compound dilutions in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of Assay Buffer (for control) or this compound dilution.
-
Add 20 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
To start the reaction, add 10 µL of the ATP substrate solution to each well. The final concentration of ATP should be close to the Km of the enzyme.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of 10% TCA to each well.
-
-
Color Development:
-
Add 100 µL of the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the Ki value for competitive inhibition, perform the assay with varying substrate concentrations at fixed inhibitor concentrations and analyze the data using a Dixon plot or non-linear regression analysis.
-
High-Performance Liquid Chromatography (HPLC) Method for Nucleotide Analysis
This method allows for the direct quantification of the substrate (e.g., ATP) and its hydrolysis products (e.g., ADP, AMP).
Materials:
-
Purified recombinant ectonucleotidase
-
This compound
-
ATP, ADP, and AMP standards
-
Assay Buffer (as described for the Malachite Green Assay)
-
Perchloric acid (PCA), 0.4 M
-
Potassium hydroxide (B78521) (KOH), 2 M
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase (example): 100 mM KH₂PO₄, 10 mM tetrabutylammonium (B224687) bromide, pH 6.5, with a methanol (B129727) gradient.
Procedure:
-
Enzyme Reaction:
-
Perform the enzymatic reaction as described in steps 1-4 of the Malachite Green Assay protocol in a microcentrifuge tube.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold 0.4 M PCA.
-
Incubate on ice for 10 minutes.
-
Neutralize the sample by adding a calculated volume of 2 M KOH.
-
Centrifuge at high speed to pellet the precipitated potassium perchlorate.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Separate the nucleotides using an appropriate gradient of the mobile phase.
-
Detect the nucleotides by their UV absorbance at 254 nm.
-
-
Data Analysis:
-
Create a standard curve for ATP, ADP, and AMP using known concentrations of the standards.
-
Quantify the amount of substrate remaining and products formed in the enzymatic reaction by comparing their peak areas to the standard curves.
-
Calculate the percentage of inhibition and subsequently the IC50 and Ki values as described for the Malachite Green Assay.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ARL67156 on Cellular Responses to ATP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular adenosine (B11128) triphosphate (ATP) is a critical signaling molecule involved in a myriad of physiological and pathological processes. Its concentration and, consequently, its signaling effects are tightly regulated by a family of cell surface enzymes known as ectonucleotidases. ARL67156, a competitive inhibitor of certain ecto-ATPases, has emerged as a valuable pharmacological tool to investigate the roles of extracellular ATP. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on ATP-mediated cellular responses. We present a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and Ectonucleotidase Inhibition
This compound, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate, is a synthetic analog of ATP.[1][2] It functions as a competitive inhibitor of specific ecto-ATPases, thereby preventing the hydrolysis of extracellular ATP to ADP and subsequently AMP.[1][3] The primary targets of this compound are members of the ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) and ecto-nucleotide pyrophosphatase/phosphodiesterase (E-NPP) families.[1][3] By inhibiting these enzymes, this compound effectively increases the local concentration and prolongs the signaling lifetime of extracellular ATP, potentiating its effects on purinergic P2 receptors.[4][5] This makes this compound an invaluable tool for studying the physiological and pathological roles of ATP in processes such as neurotransmission, inflammation, and cancer.[4][6][7]
Quantitative Analysis of this compound Inhibitory Activity
The efficacy and selectivity of this compound have been characterized across various ectonucleotidase subtypes. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against different human and rodent ectonucleotidases.
| Enzyme Target | Species | Inhibition Constant (Ki) | IC50 | Reference(s) |
| NTPDase1 (CD39) | Human | 11 ± 3 µM | [1][3] | |
| NTPDase1 (CD39) | Human | ~1 µM | [8] | |
| NTPDase1 | Rat | 27 µM | [1] | |
| NTPDase3 | Human | 18 ± 4 µM | [1][3] | |
| NTPDase3 | Rat | 112 µM | [1] | |
| NPP1 | Human | 12 ± 3 µM | [1][3] | |
| Ecto-ATPase | Human (blood cells) | ~24 µM (pIC50 = 4.62) | [1] | |
| Ecto-ATPase | Rat (vas deferens) | ~8 µM (pIC50 = 5.1) | [1] | |
| Ecto-ATPase | Rat (parotid) | ~120 µM | [9] |
Note: The potency of this compound can vary depending on the experimental conditions and the source of the enzyme.
Impact on ATP-Mediated Cellular Responses
By preventing ATP degradation, this compound significantly enhances and prolongs the cellular responses mediated by P2 receptors. These receptors are broadly classified into two families: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors.
Potentiation of P2 Receptor Signaling
The primary consequence of ecto-ATPase inhibition by this compound is the sustained activation of P2 receptors by extracellular ATP. This leads to:
-
Enhanced P2X Receptor-Mediated Ion Flux: Increased and prolonged opening of P2X channels, leading to elevated intracellular calcium (Ca2+) and sodium (Na+) concentrations.
-
Amplified P2Y Receptor-Mediated Second Messenger Signaling: Sustained activation of G proteins, leading to the prolonged production of second messengers such as inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC).
It is important to note that while this compound is selective for ecto-ATPases at lower concentrations, at concentrations significantly higher than its Ki for these enzymes (e.g., >100 µM), it can directly interact with some P2Y receptors. For instance, in bovine chromaffin cells, this compound was found to act as a P2Y receptor agonist with an EC50 of 49 µM.[9]
Differential Effects on ATP and ADP Signaling
Studies have shown that this compound can have differential effects on the degradation of ATP versus its hydrolysis product, ADP. In murine colonic muscle, this compound was found to inhibit the degradation of ADP more effectively than that of ATP.[10][11] This can lead to an accumulation of ADP, which preferentially activates certain P2Y receptor subtypes (e.g., P2Y1, P2Y12, P2Y13).[12] Researchers should consider this nuance when interpreting data from experiments using this compound, as the observed cellular response may be a composite of both ATP and ADP signaling.
Experimental Protocols
Measurement of Ecto-ATPase Activity
This colorimetric assay is a common method for measuring the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Malachite Green reagent: Dissolve Malachite Green hydrochloride in sulfuric acid.
-
Ammonium (B1175870) molybdate (B1676688) solution.
-
ATP solution (substrate).
-
This compound solution (inhibitor).
-
Tris or HEPES buffer (pH 7.4).
-
96-well microplate.
-
Microplate reader.
Protocol:
-
Prepare the Malachite Green working solution by mixing the Malachite Green reagent with the ammonium molybdate solution.
-
In a 96-well plate, add the reaction buffer, the cell suspension or membrane preparation expressing the ecto-ATPase, and varying concentrations of this compound.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the ATP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Malachite Green working solution. This solution also serves to develop the color.
-
After a short incubation at room temperature to allow for color development, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
The amount of Pi released is proportional to the absorbance and can be quantified using a standard curve generated with known concentrations of phosphate.
This method allows for the simultaneous measurement of ATP and its degradation products (ADP, AMP, adenosine).
Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile phase A: Ammonium acetate (B1210297) or phosphate buffer.
-
Mobile phase B: Acetonitrile or methanol.
-
ATP, ADP, AMP, and adenosine standards.
-
This compound solution.
-
Perchloric acid (for reaction termination and protein precipitation).
-
Potassium hydroxide (B78521) (for neutralization).
Protocol:
-
Set up the enzymatic reaction by incubating the ecto-ATPase source with ATP in the presence or absence of this compound in a suitable buffer at 37°C.
-
At various time points, terminate the reaction by adding ice-cold perchloric acid.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Neutralize the supernatant with potassium hydroxide.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Inject a defined volume of the supernatant onto the HPLC column.
-
Separate the nucleotides using a gradient elution with mobile phases A and B.
-
Detect the nucleotides by measuring their absorbance at 254 nm.
-
Quantify the concentration of each nucleotide by comparing the peak areas to those of known standards.
Calcium Imaging
This technique is used to measure changes in intracellular calcium concentration in response to ATP stimulation in the presence of this compound.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
ATP solution.
-
This compound solution.
-
Fluorescence microscope with an appropriate filter set and a digital camera.
-
Image analysis software.
Protocol:
-
Culture cells on glass coverslips suitable for microscopy.
-
Load the cells with the calcium indicator dye by incubating them in a solution containing the dye and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Acquire a baseline fluorescence signal.
-
Add this compound to the perfusion buffer and incubate for a few minutes to allow for ecto-ATPase inhibition.
-
Stimulate the cells by adding ATP to the perfusion buffer.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data to quantify the changes in intracellular calcium concentration, typically represented as a ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity relative to the baseline (for single-wavelength dyes like Fluo-4).
Visualizing the Impact of this compound
Signaling Pathways
Caption: this compound inhibits ectonucleotidases, increasing ATP levels and enhancing P2 receptor signaling.
Experimental Workflow: Ecto-ATPase Activity Measurement (Malachite Green Assay)
Caption: Workflow for measuring ecto-ATPase activity using the Malachite Green assay.
Logical Relationship: this compound, ATP Levels, and Cellular Response
Caption: Logical flow of this compound's effect on ATP signaling and cellular responses.
Conclusion
This compound is a powerful and widely used tool for elucidating the complex roles of extracellular ATP signaling. By competitively inhibiting key ecto-ATPases, it enables researchers to study the consequences of prolonged P2 receptor activation in a variety of cellular contexts. This guide provides the necessary technical information, including quantitative data, detailed experimental protocols, and clear visual aids, to facilitate the effective use of this compound in research and drug development. A thorough understanding of its mechanism of action, selectivity, and potential off-target effects is crucial for the accurate interpretation of experimental results and the advancement of our knowledge in purinergic signaling.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 5. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell stress increases ATP release in NLRP3 inflammasome-mediated autoinflammatory diseases, resulting in cytokine imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
Preliminary Studies Using ARL67156: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156, also known as N⁶-diethyl-β,γ-dibromomethylene-ATP, is a competitive inhibitor of various ectonucleotidases, enzymes that hydrolyze extracellular nucleotides like ATP and ADP.[1][2][3] These enzymes, including NTPDase1 (CD39) and CD73, play a critical role in regulating purinergic signaling, which is implicated in a wide range of physiological and pathological processes such as inflammation, immune responses, and cancer.[2][3] this compound has been instrumental in elucidating the function of these enzymes and is a valuable tool in the development of novel therapeutics targeting the purinergic signaling pathway.[2][3] This guide provides an in-depth overview of the preliminary studies involving this compound, with a focus on experimental protocols and quantitative data.
Core Signaling Pathway
The primary signaling pathway influenced by this compound is the ectonucleotidase cascade, which controls the balance between pro-inflammatory extracellular ATP and immunosuppressive adenosine. This compound primarily targets CD39, thereby inhibiting the conversion of ATP and ADP to AMP. This leads to an accumulation of extracellular ATP and a reduction in the substrate available for CD73, which subsequently decreases the production of adenosine.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ARL67156, an Ecto-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156, also known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine (B11128) triphosphate, is a widely used antagonist of ecto-ATPases. Extracellular adenosine triphosphate (ATP) and its metabolite adenosine diphosphate (B83284) (ADP) play crucial roles in purinergic signaling, which is implicated in a variety of physiological and pathological processes, including neurotransmission, inflammation, and cancer. The rapid hydrolysis of these nucleotides by cell surface enzymes, known as ectonucleotidases, terminates their signaling. This compound is a valuable tool for in vitro studies to investigate the functional consequences of inhibiting this hydrolysis and prolonging the effects of extracellular ATP and ADP.
This document provides detailed protocols for key in vitro experiments involving this compound, including the determination of its inhibitory effect on ecto-ATPase activity, the analysis of its impact on ATP and ADP degradation, and the assessment of its effects on cell viability.
Mechanism of Action
This compound is a competitive inhibitor of several ectonucleotidases, primarily targeting the nucleoside triphosphate diphosphohydrolase (NTPDase) family. It has been shown to be a weak competitive inhibitor of human NTPDase1 (also known as CD39), NTPDase3, and nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1).[1][2] By inhibiting these enzymes, this compound prevents the hydrolysis of extracellular ATP to ADP and subsequently to adenosine monophosphate (AMP), thereby potentiating P2 receptor signaling. Notably, some studies suggest that this compound is more effective at inhibiting the degradation of ADP than ATP in certain tissues.
Data Presentation
Inhibitory Activity of this compound against Human Ectonucleotidases
| Enzyme Target | Inhibition Constant (Ki) (µM) | Inhibition Type |
| NTPDase1 (CD39) | 11 ± 3 | Competitive |
| NTPDase3 | 18 ± 4 | Competitive |
| NPP1 | 12 ± 3 | Competitive |
Data compiled from studies on recombinant human enzymes.[1]
Effect of this compound on Nucleotide Degradation in Murine Colon
| Substrate (30 µM) | Condition | Product Formed (fmol/mg tissue) |
| etheno-ATP | Tissue | 19.29 ± 1.35 |
| etheno-ATP | Tissue + 100 µM this compound | 13.95 ± 0.83 |
| etheno-ADP | Tissue | 18.59 ± 1.66 |
| etheno-ADP | Tissue + 100 µM this compound | 12.67 ± 1.14 |
This data suggests that in this specific tissue, this compound has a more pronounced inhibitory effect on ADP degradation compared to ATP degradation.[3]
Experimental Protocols
Ecto-ATPase Inhibition Assay using Malachite Green
This protocol describes the determination of the inhibitory activity of this compound on ecto-ATPase activity by measuring the release of inorganic phosphate (B84403) (Pi) using a colorimetric malachite green assay.
Materials:
-
Recombinant human NTPDase1 or NTPDase3
-
ATP (substrate)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM CaCl2)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM).
-
Prepare a solution of ATP in Assay Buffer at a concentration close to the Km of the enzyme (if known) or at a standard concentration (e.g., 100 µM).
-
Prepare a solution of the ecto-ATPase enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear rate of phosphate release during the incubation period.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add:
-
25 µL of Assay Buffer (for blank) or this compound dilution.
-
25 µL of the enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the ATP solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 25 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Analysis of ATP and ADP Degradation by HPLC
This protocol outlines a method to assess the effect of this compound on the degradation of extracellular ATP and ADP by cultured cells using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell line expressing ectonucleotidases (e.g., various cancer cell lines, endothelial cells)
-
Cell culture medium
-
ATP and ADP standards
-
This compound
-
Perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile phase (e.g., 100 mM potassium phosphate buffer, pH 6.5, with a methanol (B129727) or acetonitrile (B52724) gradient)
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to confluency.
-
Wash the cells twice with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with or without this compound (e.g., 100 µM) in the salt solution for 30 minutes at 37°C.
-
Add ATP or ADP to a final concentration of 100 µM and incubate for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Sample Preparation:
-
At each time point, collect the supernatant from each well.
-
Stop the enzymatic reaction by adding an equal volume of ice-cold 0.8 M PCA.
-
Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C to precipitate proteins.
-
Neutralize the supernatant by adding 3 M KOH.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Separate ATP, ADP, AMP, and adenosine using a C18 column with an appropriate mobile phase gradient.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
Quantify the concentration of each nucleotide by comparing the peak areas to those of known standards.
-
-
Data Analysis:
-
Plot the concentration of ATP and its metabolites (ADP, AMP, adenosine) over time for both control and this compound-treated samples.
-
Compare the rates of ATP and ADP degradation in the presence and absence of the inhibitor.
-
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the potential cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value for cytotoxicity, if any.
-
Note: While direct cytotoxicity data for this compound is limited, one study showed that at a concentration of 100 µmol/L, this compound enhanced the cytotoxicity of natural killer (NK) cells against gastric cancer cells without appearing to be toxic to the NK cells themselves.[4] It is crucial to determine the cytotoxic concentration of this compound for each specific cell line used in an experiment.
-
Visualizations
Caption: this compound inhibits ecto-ATPase (NTPDase) activity.
Caption: Workflow for ecto-ATPase inhibition assay.
Caption: Workflow for cell viability (MTT) assay.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for ARL67156 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
ARL67156 is a valuable pharmacological tool for studying purinergic signaling in a wide variety of in vitro cell culture systems. As a competitive inhibitor of ectonucleotidases, it prevents the hydrolysis of extracellular adenosine (B11128) triphosphate (ATP), thereby potentiating the effects of ATP on P2 receptors. These application notes provide detailed protocols for utilizing this compound in common cell culture assays to investigate its impact on cellular function.
Mechanism of Action
This compound, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate, is a non-hydrolyzable analog of ATP.[1] It competitively inhibits the activity of several key ectonucleotidases responsible for the degradation of extracellular nucleotides.[1] By blocking these enzymes, this compound effectively increases the local concentration and prolongs the signaling lifetime of extracellular ATP and ADP.[1] This leads to enhanced activation of P2 purinergic receptors (both P2X and P2Y families), which are involved in a myriad of physiological processes, including neurotransmission, inflammation, and cell proliferation.
Quantitative Data Summary
The inhibitory activity of this compound varies between different ectonucleotidase isoforms. The following table summarizes the reported inhibition constants (Ki) for human and mouse enzymes.
| Enzyme Target | Species | Inhibition Constant (Ki) (μM) |
| NTPDase1 (CD39) | Human | 11 ± 3 |
| NTPDase3 | Human | 18 ± 4 |
| NPP1 | Human | 12 ± 3 |
| NTPDase2 | Human | Ineffective Inhibitor |
| NTPDase8 | Human | Ineffective Inhibitor |
| NPP3 | Human | Ineffective Inhibitor |
| ecto-5′-nucleotidase | Human | Weakly Inhibits |
Data sourced from Lévesque et al., 2007.[1]
Signaling Pathway Diagram
Caption: this compound inhibits ectonucleotidases, increasing extracellular ATP and enhancing P2 receptor signaling.
Experimental Protocols
The following are detailed protocols for key experiments using this compound. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions. A common working concentration range for this compound is 50-100 µM.[1]
Experimental Workflow Diagram
Caption: General workflow for cell culture assays involving this compound treatment.
Protocol 1: Measurement of Extracellular ATP
This protocol is designed to quantify the effect of this compound on the concentration of extracellular ATP in the cell culture supernatant.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in sterile water or DMSO)
-
96-well white opaque plates (for luminescence)
-
ATP determination kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white opaque plate at a density that allows for a healthy, sub-confluent monolayer at the time of the assay. Culture overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of this compound: Prepare a working solution of this compound in complete cell culture medium at the desired final concentration (e.g., 100 µM). Include a vehicle control (medium with the same concentration of DMSO or water as the this compound solution).
-
Treatment: Carefully remove the existing medium from the wells and replace it with 100 µL of the this compound-containing medium or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 15-60 minutes). This time may need to be optimized.
-
ATP Measurement:
-
Following incubation, carefully collect a small aliquot (e.g., 10-50 µL) of the supernatant from each well.
-
Measure the ATP concentration in the collected supernatant using a luciferase-based ATP determination kit according to the manufacturer's instructions.
-
Briefly, the ATP-containing sample is mixed with a reagent containing luciferase and its substrate, D-luciferin. The resulting luminescence is proportional to the ATP concentration and is measured using a luminometer.
-
-
Data Analysis: Compare the luminescence readings from the this compound-treated wells to the vehicle control wells to determine the fold-increase in extracellular ATP.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of prolonged ATP signaling, potentiated by this compound, on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear plate and culture overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) and/or an ATP source (if the cells do not release sufficient endogenous ATP). Include vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: NK Cell-Mediated Cytotoxicity Assay
This protocol investigates the role of purinergic signaling in modulating the cytotoxic function of Natural Killer (NK) cells against target cancer cells.
Materials:
-
Effector cells: Human NK cells (isolated from peripheral blood mononuclear cells)
-
Target cells: A cancer cell line susceptible to NK cell-mediated killing (e.g., K562)
-
RPMI 1640 medium with 10% FBS
-
This compound
-
A fluorescent dye for labeling target cells (e.g., CFSE)
-
A viability dye for identifying dead cells (e.g., 7-AAD)
-
Flow cytometer
Procedure:
-
Target Cell Labeling: Label the target cells with CFSE according to the manufacturer's protocol. This allows for the discrimination of target cells from effector cells by flow cytometry.
-
Co-culture Setup:
-
In a 96-well U-bottom plate, co-culture the CFSE-labeled target cells with NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Add this compound to the co-culture at the desired final concentration. Include a vehicle control.
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Staining: After incubation, add the viability dye (e.g., 7-AAD) to each well to stain the dead cells.
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CFSE-positive target cell population.
-
Within the target cell gate, quantify the percentage of 7-AAD-positive (dead) cells.
-
-
Data Analysis: Calculate the percentage of specific lysis for each condition. Compare the cytotoxicity in the this compound-treated groups to the control groups to determine if modulating ATP signaling affects NK cell killing activity.
References
Application Notes and Protocols for ARL67156 Administration in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of ARL67156, an ecto-ATPase inhibitor, in various animal models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways to guide researchers in designing and executing their studies.
Introduction to this compound
This compound, also known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine (B11128) triphosphate, is a competitive inhibitor of several ectonucleotidases, including NTPDase1 (CD39), NTPDase3, and NPP1.[1][2] By inhibiting these enzymes, this compound prevents the hydrolysis of extracellular adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). Notably, studies have shown that this compound is more effective at inhibiting the degradation of ADP compared to ATP in some tissues.[3] This leads to an accumulation of extracellular ATP and ADP, which can then activate purinergic P2 receptors (P2X and P2Y), influencing a wide range of physiological and pathological processes.
Applications in In Vivo Models
The administration of this compound in animal models has been employed to investigate its therapeutic potential in various fields, including:
-
Oncology: By preventing the conversion of pro-inflammatory ATP to immunosuppressive adenosine in the tumor microenvironment, this compound can enhance anti-tumor immune responses.[2]
-
Neuroscience: this compound is used to study the role of purinergic signaling in synaptic transmission and plasticity.[4]
-
Pain Research: By modulating ATP and ADP levels, which are key signaling molecules in nociception, this compound can be used to investigate novel analgesic mechanisms.[5]
-
Inflammation: The anti-inflammatory effects of this compound are being explored in various models of inflammation.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies involving the administration of this compound.
Table 1: In Vivo Administration of this compound in Cancer Models
| Animal Model | Cancer Type | Route of Administration | Dosage/Concentration | Key Findings | Reference |
| Nude Mice | Gastric Cancer | Intraperitoneal (i.p.) | 100 µmol/L | Enhanced Natural Killer (NK) cell cytotoxicity against gastric cancer cells. | [2] |
Table 2: In Vivo Administration of this compound in Pain Models
| Animal Model | Pain Model | Route of Administration | Dosage/Concentration | Key Findings | Reference |
| Rat | Inflammatory Pain | Intramuscular (local) | 100 µM (50 µL) | Increased the analgesic effect of moxibustion. | [5][6] |
Table 3: Inhibitory Activity of this compound on Ectonucleotidases
| Enzyme | Species | Ki (Inhibition Constant) | Reference |
| NTPDase1 (CD39) | Rat | 27 µM | [7] |
| NTPDase3 | Rat | 112 µM | [7] |
| NTPDase2 | Rat | >1 mM (inefficiently blocked) | [7] |
Signaling Pathways and Experimental Workflows
Purinergic Signaling Pathway Modulated by this compound
The following diagram illustrates the mechanism of action of this compound in the context of purinergic signaling. Extracellular ATP and ADP are released from cells under various conditions. Ectonucleotidases on the cell surface, such as NTPDase1 (CD39) and NTPDase3, rapidly hydrolyze these nucleotides. This compound competitively inhibits these enzymes, leading to increased concentrations of extracellular ATP and ADP. These accumulated nucleotides can then bind to and activate P2X and P2Y receptors on the same or neighboring cells, triggering downstream signaling cascades.
Caption: Mechanism of this compound action on purinergic signaling.
General Experimental Workflow for In Vivo Administration
The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound.
Caption: General workflow for in vivo studies with this compound.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
This protocol is adapted from a study investigating the effect of this compound on NK cell cytotoxicity in a gastric cancer mouse model.[2]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes (1 mL) with needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate mouse restraint device
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to achieve the desired final concentration (e.g., 100 µmol/L).
-
Ensure the solution is sterile, for example, by filtering it through a 0.22 µm filter.
-
Warm the solution to room temperature before injection to minimize discomfort to the animal.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct injection volume. The maximum recommended volume for intraperitoneal injection in mice is typically < 10 ml/kg.[8]
-
Gently restrain the mouse using an appropriate technique. One common method is to grasp the loose skin over the shoulders and behind the ears, ensuring the skin is taut but not restricting breathing.[9]
-
-
Injection Procedure:
-
Position the mouse with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[10]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8]
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45° angle with the bevel facing up.[9]
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a new needle and syringe.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
Monitor the animal according to the specific experimental timeline.
-
Protocol 2: Local (Intramuscular) Injection of this compound in Rats
This protocol is based on a study investigating the role of this compound in a rat model of inflammatory pain.[5][6]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Microsyringes (e.g., 50 µL Hamilton syringe) with appropriate gauge needles
-
70% ethanol
-
Anesthetic (if required by the experimental protocol)
-
Animal scale
-
Appropriate rat restraint device
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound in saline at the desired concentration (e.g., 100 µM).
-
Warm the solution to room temperature.
-
-
Animal Handling and Site Preparation:
-
Weigh the rat.
-
If necessary for the experimental design, anesthetize the rat following an approved protocol.
-
Identify the target muscle for injection (e.g., Zusanli (ST36) acupoint in the tibialis anterior muscle).
-
Shave the fur over the injection site and disinfect the skin with 70% ethanol.
-
-
Injection Procedure:
-
Using a microsyringe, draw up the precise volume of the this compound solution (e.g., 50 µL).
-
Carefully insert the needle into the target muscle to the desired depth.
-
Slowly inject the solution to ensure proper distribution within the muscle tissue and minimize tissue damage.
-
Withdraw the needle gently.
-
-
Post-injection Care and Monitoring:
-
If the animal was anesthetized, monitor it until it has fully recovered.
-
Observe the injection site for any signs of swelling, redness, or pain.
-
Proceed with the experimental measurements as planned.
-
Conclusion
The administration of this compound in in vivo animal models is a valuable tool for investigating the multifaceted roles of purinergic signaling in health and disease. The protocols and data presented here provide a foundation for researchers to design and implement their own studies. It is crucial to carefully consider the specific research question, animal model, and desired outcomes when selecting the appropriate dosage, route of administration, and experimental design. Further optimization of these parameters may be necessary for specific applications.
References
- 1. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 2. [this compound, a small-molecule CD39 inhibitor, enhances natural killer cell cytotoxicity against gastric cancer cells in vitro and in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spontaneous Activity Drives Local Synaptic Plasticity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Determining ARL67156 Concentration in Enzyme Kinetic Assays
Introduction
ARL67156 (6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine (B11128) triphosphate) is a widely recognized competitive inhibitor of certain ectonucleotidases, enzymes that hydrolyze extracellular nucleotides like ATP and ADP.[1][2][3] These enzymes, including NTPDase1 (also known as CD39), NTPDase3, and NPP1, play a critical role in regulating purinergic signaling by controlling the concentration of ATP and its metabolites in the extracellular space.[1][4][5] By inhibiting these enzymes, this compound prolongs the effects of ATP on P2 receptors.[1][3] However, its potency varies significantly across different ectonucleotidase subtypes, making it crucial for researchers to determine the optimal concentration for their specific experimental system.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively determine the appropriate concentration of this compound for use in enzyme kinetic assays.
Mechanism of Action
This compound acts as a competitive inhibitor, primarily targeting NTPDase1, NTPDase3, and NPP1.[1][2][5] It is important to note that it is a weak inhibitor for these enzymes and is less effective against other ectonucleotidases such as NTPDase2, NTPDase8, and ecto-5'-nucleotidase.[1][3] This selectivity underscores the necessity of empirical determination of its inhibitory concentration in any given biological system.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound is typically reported as an IC50 (half-maximal inhibitory concentration) or a Ki (inhibition constant). These values can vary depending on the enzyme source (species and recombinant vs. native), substrate concentration, and assay conditions.
| Target Enzyme | Species | Potency (Ki / IC50) | Inhibition Type | Reference |
| NTPDase1 (CD39) | Human | Ki: 11 ± 3 µM | Competitive | [1][3] |
| Rat | Ki: 27 µM | Competitive | [1] | |
| NTPDase3 | Human | Ki: 18 ± 4 µM | Competitive | [1][3] |
| Rat | Ki: 112 µM | Competitive | [1] | |
| NPP1 | Human | Ki: 12 ± 3 µM | Competitive | [1][3] |
| Ecto-ATPase | Bovine (Chromaffin Cells) | Ki: 0.255 ± 0.136 µM | Competitive | [6] |
| Rat (Parotid Gland) | IC50: ~120 µM | - | [7] | |
| Human (Blood Cells) | pIC50: 4.62 (~24 µM) | - | [1] |
Note: It is crucial to recognize that this compound is considered a weak inhibitor for NTPDase1 and NTPDase3, and concentrations commonly used in literature (50-100 µM) only partially inhibit these enzymes.[1][3] It is largely ineffective against NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase.[1][3]
Experimental Protocol: Determining the IC50 of this compound
This protocol describes a general method for determining the IC50 value of this compound against a specific ecto-ATPase using a colorimetric assay that measures the release of inorganic phosphate (B84403) (Pi).
Materials and Reagents
-
This compound: Stock solution in high-purity water or appropriate buffer.
-
Enzyme Source: Recombinant ectonucleotidase or cell/tissue membrane preparations.
-
Substrate: Adenosine 5'-triphosphate (ATP) or Adenosine 5'-diphosphate (ADP).
-
Assay Buffer: e.g., 80 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂.[1]
-
Detection Reagent: Malachite green reagent for phosphate detection.[1]
-
Microplate: 96-well clear, flat-bottom plate.
-
Microplate Reader: Capable of measuring absorbance at ~630 nm.
Methodology
-
Preparation of this compound Dilutions:
-
Prepare a 2X stock of the highest concentration of this compound to be tested in the assay buffer.
-
Perform serial dilutions (e.g., 1:3 or 1:5) in the assay buffer to create a range of concentrations. A typical range might span from 0.1 µM to 500 µM. Include a "no inhibitor" control.
-
-
Enzyme Reaction Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of Assay Buffer (for blanks) OR 50 µL of Enzyme Solution (for all other wells).
-
50 µL of Assay Buffer (for "no inhibitor" control) OR 50 µL of the appropriate 2X this compound dilution.
-
-
For the blank wells, add 100 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 3-5 minutes to allow the inhibitor to interact with the enzyme.[1]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 100 µL of 2X substrate solution (e.g., ATP) to all wells except the blanks. The final substrate concentration should ideally be close to the Km of the enzyme to accurately determine the IC50 of a competitive inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This time should be within the linear range of the reaction (less than 10-15% of substrate consumed).[1]
-
-
Stopping the Reaction and Detection:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Determine the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor / Absorbance_control))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and calculate the IC50 value.
-
Important Considerations and Troubleshooting
-
Substrate Concentration: Since this compound is a competitive inhibitor, its apparent IC50 value will be dependent on the substrate concentration used in the assay. For accurate comparison, assays should be performed with a substrate concentration at or near the enzyme's Km value.
-
Enzyme Purity and Source: The purity and source of the enzyme can significantly impact results. Recombinant enzymes provide a cleaner system, while cell lysates or membrane preparations may contain multiple ectonucleotidase isoforms with varying sensitivities to this compound.
-
Solubility and Stability: this compound is generally soluble in aqueous buffers. However, it is always recommended to verify its solubility and stability under specific assay conditions (pH, ionic strength, temperature). Prepare fresh dilutions for each experiment.
-
Off-Target Effects: At high concentrations, this compound may have effects on other cellular components, such as P2Y receptors.[6] It is crucial to include appropriate controls to rule out non-specific effects in cell-based assays.
-
Weak Inhibition: Given that this compound is a weak inhibitor of its primary targets, achieving complete inhibition may require high concentrations that could introduce off-target effects. Researchers should carefully interpret data where only partial inhibition is observed.[1][3] In such cases, other inhibitors like POM-1 might be considered as alternatives for potent ATP degradation blockage.[4][8]
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 6. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using HPLC to Analyze ATP Metabolites in the Presence of ARL67156
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) triphosphate (ATP) is a fundamental molecule that serves as the primary energy currency in all living cells. Beyond its intracellular roles, extracellular ATP (eATP) and its metabolites—adenosine diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and adenosine—are crucial signaling molecules in a wide array of physiological and pathological processes. This intricate signaling network, known as purinergic signaling, is implicated in inflammation, neurotransmission, and cancer biology.[1][2][3] The rapid enzymatic degradation of eATP by cell-surface enzymes called ectonucleotidases makes studying its signaling effects challenging.[1][4]
ARL67156 (6-N,N-Diethyl-D-β,γ-dibromomethylene ATP) is a commonly used ecto-ATPase inhibitor that prolongs the extracellular lifetime of ATP, thereby potentiating its signaling effects.[4][5][6] However, it's important to note that this compound can exhibit different inhibitory potencies towards the degradation of ATP versus ADP.[4][5] High-Performance Liquid Chromatography (HPLC) is a robust and reliable method for the simultaneous separation and quantification of ATP and its metabolites, providing a powerful tool to investigate the effects of inhibitors like this compound on purinergic signaling pathways.[7][8][9]
This document provides detailed application notes and experimental protocols for using HPLC to analyze ATP and its metabolites, with a specific focus on the application of this compound.
Signaling Pathway: Extracellular ATP Metabolism and the Action of this compound
Extracellular ATP is sequentially hydrolyzed by a cascade of ectonucleotidases. Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases), such as CD39, convert ATP to ADP and then to AMP. Subsequently, ecto-5'-nucleotidase (CD73) hydrolyzes AMP to adenosine.[1][4] These purinergic signaling molecules then activate their respective P1 (adenosine) and P2 (ATP/ADP) receptors. This compound primarily inhibits the initial steps of this cascade, the breakdown of ATP and ADP.[4][10]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to prevent the degradation of ATP and its metabolites by endogenous enzymes.
For Cell Culture Supernatants:
-
Grow cells to the desired confluency.
-
To study the effect of this compound, pre-incubate the cells with the desired concentration of this compound (typically 50-100 µM) for a specified time (e.g., 10-30 minutes) before stimulating ATP release.[1][6]
-
Induce ATP release using a chosen stimulus (e.g., mechanical stress, agonist).
-
Immediately stop the reaction and inactivate ectonucleotidases by adding a cold solution of perchloric acid (PCA) to a final concentration of 0.3-0.4 M.[7][9]
-
Place the samples on ice for at least 10 minutes to allow for protein precipitation.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding a calculated amount of potassium hydroxide (B78521) (KOH) solution (e.g., 2 M).[7] This will precipitate potassium perchlorate (B79767).
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
The resulting supernatant is ready for HPLC analysis or can be stored at -80°C.
For Blood Plasma:
To minimize mechanically induced ATP release from blood cells, a two-step centrifugation procedure is recommended.[9]
-
Collect blood in tubes containing an anticoagulant (e.g., heparin).
-
Immediately chill the samples on ice.
-
Perform a low-speed centrifugation (e.g., 400 x g for 10 minutes at 4°C) to separate plasma from red blood cells.
-
Carefully transfer the plasma to a new tube and perform a high-speed centrifugation (e.g., 2,300 x g for 5 minutes at 4°C) to remove platelets.[9]
-
Treat the resulting plasma with perchloric acid and neutralize as described for cell culture supernatants.
HPLC Methodology
Both reversed-phase and hydrophilic interaction chromatography (HILIC) can be used for the separation of ATP and its metabolites. Ion-pair reversed-phase HPLC is a commonly employed and robust method.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector.
-
Data acquisition and analysis software.
Reversed-Phase HPLC Conditions:
-
Column: A C18 column is frequently used for the separation of adenosine nucleotides.[7]
-
Mobile Phase A: 0.1 M Potassium dihydrogen phosphate (B84403) (KH2PO4), 4 mM Tetrabutylammonium (TBA) bisulfate, pH 6.0.[9]
-
Mobile Phase B: 70% Mobile Phase A and 30% Methanol (v/v).[9]
-
Detection: UV absorbance at 254 nm.[8]
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 2.0 | 100 | 0 |
| 15.0 | 0 | 100 |
| 27.0 | 0 | 100 |
| 28.0 | 100 | 0 |
| 36.0 | 100 | 0 |
(This is an example gradient and may need to be optimized for your specific column and system.)
Fluorescence Detection (optional but more sensitive):
For enhanced sensitivity, ATP and its metabolites can be derivatized to form fluorescent etheno-derivatives.[4][9] This method is particularly useful for samples with low concentrations of analytes.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic Signaling in Non-Parenchymal Liver Cells [mdpi.com]
- 4. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. akjournals.com [akjournals.com]
- 9. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
ARL67156: Modulating Immune Responses Through Ecto-ATPase Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156, also known as FPL 67156, is a selective, competitive inhibitor of ecto-ATPases, enzymes that play a critical role in regulating extracellular nucleotide concentrations. By inhibiting the hydrolysis of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) and subsequently adenosine monophosphate (AMP), this compound effectively modulates purinergic signaling pathways that are pivotal in the immune system. This document provides detailed application notes and experimental protocols for the use of this compound in immunology research, with a focus on its effects on T cells and Natural Killer (NK) cells, and its potential in cancer immunotherapy.
Mechanism of Action
This compound is an analog of ATP and acts as a competitive inhibitor of several ectonucleotidases. Its primary targets include Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1 or CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[1][2][3][4][5] The inhibition of these enzymes by this compound leads to an accumulation of extracellular ATP and a reduction in the production of immunosuppressive adenosine in the cellular microenvironment.[2][3][5] Extracellular ATP can act as a pro-inflammatory "danger signal," activating various immune cells, while adenosine generally exerts immunosuppressive effects. By altering the balance of these signaling molecules, this compound can enhance anti-tumor immune responses.
Quantitative Data
The inhibitory activity of this compound against various ectonucleotidases has been characterized in several studies. The following table summarizes the reported inhibition constants (Ki) and effective concentrations.
| Enzyme Target | Species | Inhibition Constant (Ki) / IC50 | Reference |
| NTPDase1 (CD39) | Human | 11 ± 3 µM | [3] |
| NTPDase1 (CD39) | Human | ~1 µM | [6] |
| NTPDase3 | Human | 18 ± 4 µM | [3] |
| NPP1 | Human | 12 ± 3 µM | [3] |
| Ecto-ATPase | Bovine Chromaffin Cells | 2.55 ± 1.36 x 10⁻⁷ M | [7] |
| Ecto-ATPase | Human Blood Cells | pIC50 = 4.62 | [4] |
Applications in Immunology Research
Enhancement of Natural Killer (NK) Cell Cytotoxicity
This compound has been shown to enhance the cytotoxic activity of NK cells against cancer cells.[8] By inhibiting CD39 on the surface of NK cells and tumor cells, this compound prevents the degradation of ATP released in the tumor microenvironment. This elevated extracellular ATP can then activate purinergic receptors on NK cells, leading to increased activation, degranulation (release of cytotoxic granules), and cytokine production (e.g., IFN-γ).[8]
Modulation of T Cell Activation and Function
The ATP/adenosine axis is a critical regulator of T cell function. High levels of adenosine in the tumor microenvironment can suppress T cell activation, proliferation, and effector functions. By inhibiting the generation of adenosine, this compound can relieve this immunosuppression and promote anti-tumor T cell responses. This makes this compound a valuable tool for studying T cell regulation and a potential candidate for combination immunotherapies.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in the Tumor Microenvironment
Caption: this compound inhibits CD39, increasing ATP and reducing adenosine, thereby enhancing immune cell activation.
Experimental Workflow: NK Cell Cytotoxicity Assay
Caption: Workflow for assessing this compound's effect on NK cell cytotoxicity against cancer cells.
Experimental Protocols
Protocol 1: In Vitro NK Cell Cytotoxicity Assay
This protocol details a flow cytometry-based assay to measure the cytotoxicity of NK cells against a target cancer cell line in the presence of this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells
-
Target cancer cell line (e.g., K562)
-
This compound (trisodium salt)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
CFSE (Carboxyfluorescein succinimidyl ester) or other target cell labeling dye
-
7-AAD (7-Aminoactinomycin D) or other viability dye
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Culture the target cancer cell line to a sufficient density.
-
Label the target cells with CFSE according to the manufacturer's protocol. This allows for the distinction between target and effector cells.
-
Wash the labeled target cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^5 cells/mL.
-
-
Effector Cell Preparation:
-
Isolate NK cells from PBMCs using a negative selection kit.
-
Alternatively, PBMCs can be used as effector cells.
-
Resuspend the effector cells in complete RPMI-1640 medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
On the day of the experiment, dilute this compound to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM) in complete RPMI-1640 medium. A vehicle control (medium without this compound) must be included.
-
Pre-incubate the effector cells with the different concentrations of this compound or vehicle for 1-2 hours at 37°C.
-
-
Co-culture:
-
In a 96-well U-bottom plate, mix the pre-treated effector cells and the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
The final volume in each well should be 200 µL.
-
Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum killing).
-
-
Incubation:
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Flow Cytometry:
-
After incubation, gently resuspend the cells.
-
Add 7-AAD to each well to a final concentration of 1-5 µg/mL and incubate for 15 minutes on ice in the dark.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CFSE-positive target cell population.
-
Within the target cell gate, determine the percentage of 7-AAD positive (dead) cells.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] * 100
-
Protocol 2: Ectonucleotidase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by ectonucleotidases, and can be used to determine the inhibitory effect of this compound.
Materials:
-
Source of ectonucleotidase (e.g., cell lysate, purified enzyme)
-
This compound
-
ATP
-
Malachite Green Reagent (see preparation below)
-
Phosphate standard solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 2 mM CaCl2 and 2 mM MgCl2)
-
96-well microplate
-
Microplate reader
Reagent Preparation:
-
Malachite Green Reagent:
-
Solution A: Dissolve 0.045% (w/v) malachite green hydrochloride in water.
-
Solution B: Dissolve 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.
-
Just before use, mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%.
-
Procedure:
-
Standard Curve:
-
Prepare a series of phosphate standards (e.g., 0 to 50 µM) from the phosphate standard solution in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Different concentrations of this compound or vehicle control.
-
Enzyme source.
-
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration within the Km range of the enzyme (e.g., 100 µM).
-
The final reaction volume should be 50-100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a set period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Color Development:
-
Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Use the phosphate standard curve to determine the amount of Pi produced in each well.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of purinergic signaling in the immune system. Its ability to inhibit ecto-ATPases and thereby modulate the extracellular ATP/adenosine balance has significant implications for enhancing anti-tumor immunity. The protocols provided herein offer a starting point for researchers to explore the immunological effects of this compound in various experimental settings. As with any inhibitor, careful consideration of its specificity and potential off-target effects is warranted for the accurate interpretation of experimental results.
References
- 1. [this compound, a small-molecule CD39 inhibitor, enhances natural killer cell cytotoxicity against gastric cancer cells in vitro and in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 8. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
ARL67156: A Tool for Interrogating Cancer Cell Metabolism and Immune Evasion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156, also known as FPL 67156, is a potent and selective ecto-ATPase inhibitor, making it a valuable tool for studying the intricate role of purinergic signaling in cancer cell metabolism and the tumor microenvironment.[1][2] By inhibiting the hydrolysis of extracellular ATP (eATP), this compound effectively increases the concentration of this immunostimulatory molecule while reducing the production of immunosuppressive adenosine (B11128).[1] This modulation of the ATP-adenosine axis has profound implications for cancer immunology and provides a strategic approach to enhance anti-tumor immune responses.[1][3]
Many cancer cells overexpress ectonucleotidases, such as CD39 (NTPDase1), which rapidly degrade eATP to AMP.[1] This process is completed by CD73, which converts AMP to adenosine. The resulting adenosine-rich tumor microenvironment suppresses the activity of immune cells, including T cells and Natural Killer (NK) cells, promoting tumor growth and metastasis.[1][3] this compound acts as a competitive inhibitor of CD39, thereby preserving eATP levels and counteracting this immunosuppressive mechanism.[1]
These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, protocols for key in vitro experiments, and expected outcomes.
Mechanism of Action
This compound is an analog of ATP where the β,γ-oxygen atom is replaced by a dibromomethylene group, rendering it resistant to hydrolysis by ectonucleotidases.[1] It competitively inhibits ecto-ATPases, with a notable potency for CD39. By blocking CD39, this compound prevents the degradation of eATP, leading to its accumulation in the extracellular space. This increased eATP can then stimulate P2 purinergic receptors on immune cells, enhancing their anti-tumor functions.[4] Conversely, the inhibition of the ATP-to-adenosine cascade reduces the activation of immunosuppressive adenosine receptors.[1]
Figure 1: Mechanism of this compound in the tumor microenvironment.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on immune cells.
Table 1: Inhibitory Activity of this compound against Human Ectonucleotidases
| Enzyme | Ki (μM) | Inhibition Type | Reference |
| NTPDase1 (CD39) | 11 ± 3 | Competitive | [2] |
| NTPDase3 | 18 ± 4 | Competitive | [2] |
| NPP1 | 12 ± 3 | Competitive | [2] |
NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73) activities were less affected.[2]
Table 2: Effect of this compound on Human Natural Killer (NK) Cells
| Parameter | Treatment | Result | Reference |
| CD39 Expression | Untreated Healthy Donor NK cells | 25.97 ± 5.69% positive | [5] |
| Activation Molecules | 100 µmol/L this compound for 24h | Upregulation of NKG2D, DAP10, CD57, and CD16 | [5] |
| Inhibitory Receptors | 100 µmol/L this compound for 24h | Reduction in TIGIT and KIR expression | [5] |
| Effector Functions | 100 µmol/L this compound for 24h | Increased IFN-γ secretion and CD107a degranulation | [5] |
| Cytotoxicity against Gastric Cancer Cells | Co-culture with this compound-treated NK cells | Significantly enhanced cytotoxicity (in vitro and in vivo) | [5] |
Experimental Protocols
Ecto-ATPase Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on ecto-ATPase activity of cancer cells.
Figure 2: Workflow for Ecto-ATPase Activity Assay.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM CaCl2)[6]
-
ATP substrate (e.g., 1,N6-etheno-ATP for fluorescent detection)[7][8]
-
96-well plates
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence detection
Procedure:
-
Cell Preparation: Culture cancer cells to the desired confluency and harvest. Wash the cells with assay buffer and resuspend to a final concentration of 1 x 106 cells/mL.
-
Inhibitor Pre-incubation: In a 96-well plate, add 50 µL of the cell suspension to each well. Add this compound at various concentrations (e.g., 0, 1, 10, 50, 100 µM) and pre-incubate for 15-30 minutes at 37°C.[6]
-
Reaction Initiation: Start the reaction by adding 50 µL of the ATP substrate solution (e.g., 100 µM final concentration).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure less than 20% of the substrate is consumed in the control wells.
-
Reaction Termination: Stop the reaction by placing the plate on ice or by adding a stop solution (e.g., perchloric acid).
-
Analysis: Centrifuge the plate to pellet the cells. Analyze the supernatant for the concentration of the ATP substrate and its metabolites (e.g., etheno-ADP, etheno-AMP) using HPLC with fluorescence detection.[7][8]
-
Data Calculation: Calculate the percentage of ATP hydrolysis for each this compound concentration relative to the untreated control. Determine the IC50 value of this compound.
Cell Viability Assay
This protocol assesses the effect of this compound on the viability of cancer cells, which is particularly relevant when studying its potential as a therapeutic agent, either alone or in combination with other drugs.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or ATP-based luminescence assay kit (e.g., CellTiter-Glo®)[9]
-
Plate reader (spectrophotometer or luminometer)
Procedure (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) in fresh medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
NK Cell-Mediated Cytotoxicity Assay
This protocol evaluates the ability of this compound to enhance the cytotoxic function of Natural Killer (NK) cells against cancer cells.
Figure 3: Workflow for NK Cell-Mediated Cytotoxicity Assay.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells
-
Gastric cancer cell line (e.g., MKN-45) or other target cancer cell line[5]
-
This compound
-
RPMI-1640 medium with 10% FBS
-
CFSE (Carboxyfluorescein succinimidyl ester) or other target cell labeling dye
-
7-AAD (7-Aminoactinomycin D) or other viability dye
-
Flow cytometer
Procedure:
-
NK Cell Preparation: Isolate NK cells from PBMCs using a negative selection kit. Treat the NK cells with 100 µM this compound for 24 hours.[5]
-
Target Cell Preparation: Label the target cancer cells with a fluorescent dye like CFSE according to the manufacturer's protocol. This allows for the discrimination of target cells from NK cells during flow cytometry analysis.
-
Co-culture: Co-culture the this compound-treated (or untreated control) NK cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) in a 96-well U-bottom plate.
-
Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.
-
Staining: Add a viability dye such as 7-AAD to the wells to stain the dead target cells.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the target cell population (CFSE-positive) and quantify the percentage of dead cells (7-AAD-positive).
-
Data Analysis: Calculate the percentage of specific cytotoxicity for each E:T ratio.
Metabolic Flux Analysis (Conceptual Workflow)
This compound can be used to investigate how the modulation of purinergic signaling impacts the metabolic fluxes within cancer cells. This is a more advanced application requiring specialized equipment and expertise.
Conceptual Steps:
-
Cell Culture with Labeled Substrates: Culture cancer cells in a medium containing a stable isotope-labeled nutrient, such as 13C-glucose or 13C-glutamine.
-
Treatment with this compound: Treat the cells with this compound at a predetermined concentration and for a specific duration.
-
Metabolite Extraction: Quench the metabolism and extract intracellular metabolites from the cells.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., intermediates of glycolysis, TCA cycle, pentose (B10789219) phosphate (B84403) pathway) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Flux Calculation: Use computational modeling software to calculate the metabolic fluxes through various pathways based on the measured labeling patterns. This will reveal how this compound-induced changes in the tumor microenvironment alter the central carbon metabolism of the cancer cells.
Conclusion
This compound is a critical research tool for dissecting the role of extracellular ATP and adenosine in cancer biology. Its ability to inhibit ecto-ATPase activity, particularly CD39, allows for the investigation of purinergic signaling in cancer cell metabolism, immune modulation, and the development of novel therapeutic strategies. The protocols provided herein offer a starting point for researchers to explore the multifaceted effects of this compound in various cancer models.
References
- 1. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [this compound, a small-molecule CD39 inhibitor, enhances natural killer cell cytotoxicity against gastric cancer cells in vitro and in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for ARL67156 in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ARL67156, an ectonucleotidase inhibitor, in isolated organ bath experiments. This document outlines the mechanism of action of this compound, detailed experimental protocols, and data presentation guidelines to facilitate research into purinergic signaling in various physiological and pharmacological contexts.
Introduction to this compound
This compound, also known as FPL 67156, is a competitive ecto-ATPase inhibitor. It is a structural analog of ATP and is used to prevent the degradation of extracellular nucleotides, thereby potentiating their effects on P2 purinergic receptors. Notably, research indicates that this compound is more potent at inhibiting the hydrolysis of ADP to AMP than ATP to ADP.[1][2] This characteristic is crucial for the interpretation of experimental results, as the observed physiological responses may be due to the accumulation of ADP rather than ATP.[1][2]
Mechanism of Action and Signaling Pathway
Extracellular ATP and ADP are key signaling molecules that activate P2X and P2Y purinergic receptors on the cell surface, leading to a variety of cellular responses, including smooth muscle contraction or relaxation. Ectonucleotidases, such as CD39 (NTPDase1), rapidly hydrolyze these nucleotides, terminating their signaling. This compound inhibits these enzymes, prolonging the presence of ATP and, more significantly, ADP in the synaptic cleft or at the cell surface. This leads to enhanced and sustained activation of P2 receptors.
Below is a diagram illustrating the purinergic signaling pathway and the site of action of this compound.
References
- 1. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Applications with ARL67156
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156, also known as FPL 67156, is a selective and competitive inhibitor of ectonucleotidases, particularly Ecto-NTPDase1 (CD39). Ectonucleotidases are cell surface enzymes that hydrolyze extracellular nucleotides like adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). By inhibiting these enzymes, this compound prevents the degradation of ATP into adenosine. This leads to an accumulation of extracellular ATP, an important signaling molecule that can enhance immune responses, and a reduction in adenosine, which is known to be immunosuppressive. These characteristics make this compound a valuable tool for in vitro and in vivo studies, especially in the fields of immunology and oncology.
This document provides detailed application notes and protocols for utilizing this compound in flow cytometry to assess its impact on various immune cell functions.
Mechanism of Action of this compound
This compound primarily targets and inhibits the enzymatic activity of NTPDase1 (CD39), and to a lesser extent, NTPDase3 and NPP1.[1][2] CD39 is a key enzyme in the purinergic signaling pathway, responsible for the hydrolysis of extracellular ATP and ADP to adenosine monophosphate (AMP). AMP is then further converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73). By inhibiting CD39, this compound effectively blocks this cascade, leading to:
-
Increased extracellular ATP (eATP) concentration: eATP can act as a danger signal and immunostimulant, promoting the activation and function of various immune cells.
-
Reduced adenosine production: Adenosine in the tumor microenvironment is a potent immunosuppressant that can inhibit the activity of T cells and Natural Killer (NK) cells.
The modulation of the ATP-adenosine axis by this compound has significant implications for cancer immunotherapy, as it can help to overcome the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses.
Signaling Pathway: ATP to Adenosine Conversion
The following diagram illustrates the enzymatic cascade of extracellular ATP metabolism and the point of intervention for this compound.
Caption: this compound inhibits CD39, increasing immunostimulatory ATP and reducing immunosuppressive adenosine.
Data Presentation: Effects of this compound on Immune Cell Function
The following tables summarize quantitative data from representative studies on the effects of this compound on immune cell function as measured by flow cytometry.
Table 1: Effect of this compound on Natural Killer (NK) Cell Cytotoxicity
| Cell Type | Target Cells | This compound Concentration | Effector:Target Ratio | % Cytotoxicity (Control) | % Cytotoxicity (this compound) | Fold Increase in Cytotoxicity |
| Human NK Cells | Gastric Cancer Cells | 100 µM | Not Specified | ~20% | ~40% | ~2.0 |
Table 2: Effect of this compound on T Cell Activation Markers
| Cell Type | Stimulation | This compound Concentration | Marker | % Positive Cells (Control) | % Positive Cells (this compound) | Fold Increase in Expression |
| Human CD8+ T Cells | Tumor Cells | 100 µM | CD107a | Not Specified | Significantly Increased | Not Specified |
| Human CD8+ T Cells | Tumor Cells | 100 µM | IFN-γ | Not Specified | Significantly Increased | Not Specified |
Table 3: Effect of this compound on Regulatory T Cell (Treg) Suppressive Function
| Co-culture | This compound Concentration | Readout | % Suppression (Control) | % Suppression (this compound) | Change in Suppression |
| Treg + Responder T cells | 100 µM | T cell proliferation | Baseline | Reduced | Decreased Treg suppression |
Experimental Protocols
Protocol 1: Flow Cytometry-Based NK Cell Cytotoxicity Assay with this compound
This protocol details the assessment of NK cell-mediated cytotoxicity against target tumor cells in the presence of this compound.
Experimental Workflow:
Caption: Workflow for assessing NK cell cytotoxicity with this compound treatment using flow cytometry.
Materials:
-
This compound trisodium (B8492382) salt (prepare a stock solution, e.g., 10 mM in sterile water)
-
Effector cells: Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells
-
Target cells: K562 or other tumor cell line susceptible to NK cell lysis
-
Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
Carboxyfluorescein succinimidyl ester (CFSE) or other cell proliferation dye
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) for viability staining
-
FACS tubes
-
Flow cytometer
Methodology:
-
Target Cell Preparation: a. Label target cells with CFSE according to the manufacturer's protocol. This allows for clear discrimination from effector cells. b. Wash the labeled target cells twice with complete medium and resuspend at a concentration of 1 x 10^5 cells/mL.
-
Effector Cell Preparation: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation, or purify NK cells using a negative selection kit. b. Wash the effector cells and resuspend in complete medium at the desired concentration to achieve different effector-to-target (E:T) ratios (e.g., 10:1, 5:1).
-
This compound Pre-incubation: a. In a 96-well U-bottom plate, add effector cells. b. Add this compound to the desired final concentration (typically 50-100 µM). For the control wells, add an equivalent volume of the vehicle (e.g., sterile water). c. Pre-incubate the effector cells with this compound or vehicle for 30 minutes to 1 hour at 37°C in a 5% CO2 incubator.
-
Co-culture: a. Add the CFSE-labeled target cells to the wells containing the pre-incubated effector cells at the desired E:T ratios. b. Include control wells with target cells only (for spontaneous death) and target cells with a lysis agent (for maximum killing). c. Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.
-
Staining and Acquisition: a. After incubation, gently resuspend the cells and transfer to FACS tubes. b. Add 7-AAD or PI to each tube to stain for dead cells. c. Acquire the samples on a flow cytometer.
-
Data Analysis: a. Gate on the target cell population based on their CFSE fluorescence. b. Within the CFSE-positive population, determine the percentage of dead cells (7-AAD or PI positive). c. Calculate the percentage of specific cytotoxicity using the following formula: % Specific Cytotoxicity = [(% Dead Target Cells in Sample - % Spontaneous Dead Target Cells) / (100 - % Spontaneous Dead Target Cells)] x 100
Protocol 2: T Cell Activation Assay with this compound
This protocol is designed to evaluate the effect of this compound on the activation of T cells in response to stimulation.
Experimental Workflow:
Caption: Workflow for assessing T cell activation with this compound treatment using flow cytometry.
Materials:
-
This compound trisodium salt
-
Human PBMCs
-
Complete RPMI-1640 medium
-
T cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, or a specific antigen)
-
Fluorochrome-conjugated antibodies against: CD3, CD4, CD8, CD69, CD25, and IFN-γ (for intracellular staining)
-
Brefeldin A (for intracellular cytokine staining)
-
Fixation/Permeabilization buffers
-
FACS tubes
-
Flow cytometer
Methodology:
-
Cell Preparation and Treatment: a. Isolate PBMCs from healthy donor blood. b. Resuspend PBMCs in complete medium at 1 x 10^6 cells/mL. c. In a 96-well plate, add PBMCs and treat with this compound (e.g., 100 µM) or vehicle.
-
Stimulation: a. Add T cell stimulation reagents to the wells. b. Incubate for 24-72 hours at 37°C in a 5% CO2 incubator. c. For intracellular cytokine staining, add Brefeldin A for the last 4-6 hours of incubation.
-
Staining: a. Harvest the cells and wash with FACS buffer (PBS with 2% FBS). b. Perform surface staining with antibodies against CD3, CD4, CD8, CD69, and CD25 for 30 minutes at 4°C. c. (Optional) For intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol, then stain for IFN-γ.
-
Acquisition and Analysis: a. Wash the cells and resuspend in FACS buffer. b. Acquire the samples on a flow cytometer. c. Gate on CD4+ and CD8+ T cell populations. d. Analyze the expression of activation markers (CD69, CD25) and intracellular cytokines (IFN-γ) within each T cell subset.
Protocol 3: Regulatory T Cell (Treg) Suppression Assay with this compound
This protocol assesses the effect of this compound on the suppressive function of regulatory T cells.
Experimental Workflow:
Caption: Workflow for assessing Treg suppression with this compound treatment using flow cytometry.
Materials:
-
This compound trisodium salt
-
Human PBMCs
-
Treg isolation kit (e.g., CD4+CD25+ Regulatory T Cell Isolation Kit)
-
Responder T cell (Tresp) isolation (CD4+CD25- T cells)
-
Antigen Presenting Cells (APCs), irradiated or mitomycin C-treated PBMCs
-
CFSE
-
Anti-CD3 antibody
-
Complete RPMI-1640 medium
-
FACS tubes
-
Flow cytometer
Methodology:
-
Cell Isolation and Labeling: a. Isolate Tregs (CD4+CD25+) and responder T cells (Tresp, CD4+CD25-) from PBMCs. b. Label the Tresp cells with CFSE.
-
Co-culture and Treatment: a. In a 96-well U-bottom plate, co-culture Tregs and CFSE-labeled Tresp at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tresp). b. Include a control with Tresp cells alone. c. Add irradiated APCs to each well. d. Add this compound (e.g., 100 µM) or vehicle to the appropriate wells. e. Add a suboptimal concentration of anti-CD3 antibody to stimulate T cell proliferation.
-
Incubation and Acquisition: a. Incubate the plate for 3-4 days at 37°C in a 5% CO2 incubator. b. Harvest the cells and acquire on a flow cytometer.
-
Data Analysis: a. Gate on the Tresp population. b. Analyze the CFSE dilution profile to determine the percentage of proliferating Tresp cells. c. Calculate the percentage of suppression for each Treg:Tresp ratio compared to the proliferation of Tresp cells alone. Compare the suppression in the presence and absence of this compound.
Conclusion
This compound is a powerful tool for investigating the role of the extracellular ATP-adenosine pathway in modulating immune responses. The flow cytometry protocols provided here offer robust methods to quantify the effects of this compound on key immune cell functions, including NK cell cytotoxicity, T cell activation, and Treg suppression. These applications are crucial for advancing our understanding of immunometabolism and for the development of novel immunotherapies. Researchers should optimize the specific concentrations and incubation times for their particular cell types and experimental conditions.
References
Troubleshooting & Optimization
Overcoming ARL67156 solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guides for working with the ecto-ATPase inhibitor, ARL67156. The following content addresses common challenges, particularly those related to solubility in aqueous buffers, to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as FPL 67156, is a selective inhibitor of ecto-ATPases. It functions as a weak competitive inhibitor of several ectonucleotidases, primarily Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1 or CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[1] By inhibiting these enzymes, this compound prevents the degradation of extracellular ATP, thereby prolonging its signaling effects.
Q2: What is the recommended solvent for preparing this compound stock solutions?
The trisodium (B8492382) salt of this compound is recommended for its solubility in aqueous solutions. For most applications, sterile, nuclease-free water is the preferred solvent for creating a concentrated stock solution. Some suppliers also suggest that it can be formulated in DMSO. However, there are conflicting reports on its solubility in DMSO, with some indicating it is poorly soluble. Therefore, water is the more reliable choice for initial stock preparation.
Q3: What is the maximum soluble concentration of this compound trisodium salt in water?
Published data indicates that this compound trisodium salt is soluble in water up to 20 mM.[2] One supplier reports a solubility of up to 25 mg/mL with the aid of sonication.
Q4: How should I store this compound stock solutions?
For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Unvalidated reports suggest that stock solutions may be stored at -20°C for up to one month or at -80°C for up to six months.[3]
Q5: Is this compound stable at different pH values?
This compound is known to be unstable in highly acidic conditions. Therefore, it is crucial to avoid acidic environments during solution preparation and in your experimental setup. The optimal pH range for stability is generally close to physiological pH (7.2-7.4).
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter precipitation of this compound when diluting stock solutions into aqueous experimental buffers. This guide provides a systematic approach to diagnose and resolve these solubility challenges.
Visualizing the Troubleshooting Workflow
References
Potential off-target effects of ARL67156 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ARL67156 in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, or 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine (B11128) triphosphate, is primarily known as a competitive inhibitor of ecto-ATPases.[1] It is widely used in research to prevent the hydrolysis of extracellular ATP, thereby prolonging its signaling effects on P2 receptors.[1][2]
Q2: What are the main on-target enzymes inhibited by this compound?
This compound is a weak competitive inhibitor of several ectonucleotidases. Its primary targets include human NTPDase1 (also known as CD39), NTPDase3, and NPP1.[1][2][3][4]
Q3: What are the known off-target effects of this compound?
Potential off-target effects of this compound include:
-
Inhibition of other ectonucleotidases: While it primarily targets NTPDase1, NTPDase3, and NPP1, it can also weakly inhibit NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][2][3][4]
-
Differential inhibition of ATP vs. ADP degradation: In some experimental systems, such as murine colonic smooth muscle, this compound has been shown to inhibit the degradation of ADP more effectively than that of ATP.[5][6] This can lead to an accumulation of ADP, which may have its own distinct pharmacological effects.
-
Direct action on P2Y receptors: At higher concentrations, this compound can directly activate P2Y receptors, leading to downstream signaling events such as inositol (B14025) phosphate (B84403) formation.[7] However, it exhibits a significant selectivity for ecto-ATPases over P2Y receptors.[7]
-
Potentiation of responses to other agonists: By causing a buildup of endogenous ATP, this compound can increase the sensitivity of smooth muscle to other contractile agents like noradrenaline and KCl.[8]
Q4: Is this compound stable in experimental conditions?
This compound is generally considered stable. However, it has been reported to degrade under acidic conditions.[1] Therefore, it is crucial to maintain appropriate pH in experimental buffers.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
Issue 1: Unexpected or inconsistent results when studying ATP signaling.
Possible Cause: The observed effects may be due to the accumulation of ADP rather than ATP. This compound can inhibit ADP degradation more effectively than ATP degradation in certain tissues.[5][6]
Troubleshooting Steps:
-
Measure both ATP and ADP levels: Use techniques like HPLC to quantify the concentrations of both nucleotides in your experimental system in the presence and absence of this compound.
-
Use a more selective inhibitor: Consider using an alternative inhibitor like POM-1, which has been shown to be a more selective inhibitor of ATP degradation in some systems.[5][6]
-
Characterize the response to ADP: Independently assess the effects of ADP in your experimental model to understand its potential contribution to the observed phenotype.
Issue 2: Observed effects are not consistent with ecto-ATPase inhibition.
Possible Cause: At high concentrations, this compound may be directly activating P2Y receptors.[7]
Troubleshooting Steps:
-
Perform a dose-response analysis: Determine the concentration at which this compound elicits the unexpected effect and compare it to its known Ki for ecto-ATPases.
-
Use P2 receptor antagonists: Co-incubate your system with a P2Y receptor antagonist, such as MRS2179, to see if the unexpected effect is blocked.[9]
-
Control for endogenous ATP: Consider that this compound can lead to a buildup of endogenous ATP, which might indirectly cause the observed effects by acting on P2 receptors.[8]
Quantitative Data Summary
The following tables summarize the inhibitory constants (Ki) of this compound against various human ectonucleotidases.
| Target Enzyme | Ki (μM) |
| NTPDase1 (CD39) | 11 ± 3 |
| NTPDase3 | 18 ± 4 |
| NPP1 | 12 ± 3 |
Data sourced from Levesque et al., 2007.[1]
Experimental Protocols
Protocol 1: Determination of Ectonucleotidase Inhibition
This protocol outlines a general method to assess the inhibitory effect of this compound on ectonucleotidase activity.
Materials:
-
Recombinant human ectonucleotidases (NTPDase1, 3, or NPP1)
-
This compound
-
Substrate (e.g., ATP for NTPDases, p-nitrophenyl-5'-thymidine monophosphate (pnp-TMP) for NPP1)
-
Reaction buffer (e.g., Tris-Ca2+ buffer)
-
Malachite green reagent for phosphate detection or HPLC system for nucleotide analysis
Procedure:
-
Pre-incubate the recombinant enzyme with varying concentrations of this compound in the reaction buffer for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate for a defined period (e.g., 15-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stopping solution or by placing on ice).
-
Measure the amount of product formed. For ATP hydrolysis, this can be the amount of inorganic phosphate released (using malachite green) or the amount of ADP and AMP formed (using HPLC). For pnp-TMP hydrolysis, measure the release of p-nitrophenol spectrophotometrically.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 and Ki values.
Visualizations
Signaling Pathway Diagram
Caption: Purinergic signaling pathway and points of inhibition by this compound.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting suspected off-target effects of this compound.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 4. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purinergic Autocrine Regulation of Mechanosensitivity and Serotonin Release in a Human EC Model: ATP-gated P2X3 Channels in EC are Downregulated in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding of ARL67156
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ARL67156, a competitive ectonucleotidase inhibitor. The focus is on minimizing non-specific effects and ensuring data integrity during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal or apparent inhibition in no-enzyme controls. | 1. Inhibitor Instability: this compound, like any nucleotide analog, may undergo some degradation, releasing phosphate (B84403) that can be detected in sensitive assays (e.g., Malachite Green). 2. Contamination: Reagents (buffer, substrate, inhibitor stock) may be contaminated with inorganic phosphate or interfering enzymes. | 1. Run Proper Controls: Always include a "no-enzyme" control containing the inhibitor at the working concentration to measure any signal generated by the inhibitor itself. Subtract this background from all other readings. 2. Prepare Fresh Solutions: Prepare this compound stock solutions fresh and use high-purity reagents and water for all buffers and solutions.[1] |
| Inconsistent or lower-than-expected inhibition of ATP hydrolysis. | 1. Competitive Inhibition: this compound is a competitive inhibitor.[2][3] Its effectiveness decreases as the substrate (ATP) concentration increases.[4] 2. Weak Potency: this compound is a moderately potent inhibitor with Ki values in the low micromolar range.[4][5][6] Complete inhibition may not be achievable. 3. Presence of Unaffected Enzymes: The experimental system may contain ectonucleotidases that are weakly inhibited or unaffected by this compound, such as NTPDase2, human NTPDase8, or CD73.[4][6] | 1. Optimize Inhibitor/Substrate Ratio: Be mindful of the ATP concentration in your assay. The inhibitory effect will be more pronounced at lower ATP levels.[4] Consider performing a matrix experiment to find the optimal ratio for your system. 2. Manage Expectations: Acknowledge the inhibitor's moderate potency. Do not expect 100% inhibition. Use a positive control inhibitor if available to benchmark the maximum achievable inhibition. 3. Characterize Your System: If possible, identify the specific ectonucleotidases present in your model to confirm they are targets of this compound. |
| Observed effects are more consistent with ADP signaling than ATP signaling. | Differential Inhibition: In some biological systems, such as murine colonic smooth muscle, this compound has been shown to be more effective at inhibiting the degradation of ADP to AMP than ATP to ADP.[7][8] This can lead to an accumulation of ADP. | Consider the Metabolite: Be aware that the functional outcome you observe may be due to the potentiation of ADP signaling rather than ATP signaling.[8] Measure Metabolites: If possible, use HPLC or other methods to directly measure the levels of ATP, ADP, and AMP in your experimental supernatant to confirm the specific metabolic step being inhibited.[7] |
| High variability between replicate wells or experiments. | 1. General Assay Variability: Inconsistent pipetting, temperature fluctuations, or variable incubation times can lead to poor reproducibility.[1] 2. Non-specific Binding to Surfaces: The compound may adsorb to plasticware, leading to inconsistent effective concentrations. | 1. Standardize Procedures: Ensure all equipment is calibrated. Use consistent incubation times and temperatures. Ensure thorough mixing of all reagents. 2. Use Protein Blockers/Detergents: Include a low concentration of a non-ionic surfactant like Tween-20 or a protein carrier like Bovine Serum Albumin (BSA) in your assay buffer to reduce non-specific adsorption to plates and tubing.[9] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound (N⁶-diethyl-β,γ-dibromomethylene-ATP) is a synthetic analog of ATP.[2] It acts as a competitive inhibitor of certain ectonucleotidases, which are enzymes on the cell surface that break down extracellular nucleotides.[3] By replacing the oxygen atom between the beta and gamma phosphates with a dibromomethylene group, the molecule is resistant to hydrolysis by these enzymes.[2] It primarily inhibits Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1/CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[4][5][6] Its main use is to prevent the degradation of extracellular ATP and ADP, thereby prolonging their signaling effects on P2 purinergic receptors.[4]
Q2: Is this compound specific to one enzyme? A2: No, this compound is not highly specific. While it is often referred to as a CD39 inhibitor, it also inhibits NTPDase3 and NPP1 with similar potency.[4][6] It is notably a poor inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[4] This lack of selectivity is an important consideration when interpreting results.
Q3: What concentrations of this compound should I use? A3: Concentrations used in published studies typically range from 50 µM to 100 µM.[4][10] However, the optimal concentration depends on the specific enzymes present and the substrate (ATP/ADP) concentration in your assay. Due to its competitive nature, higher concentrations of this compound are needed to achieve inhibition when substrate levels are high.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound? A4: this compound is typically supplied as a trisodium (B8492382) salt. Prepare stock solutions in high-purity water or an appropriate buffer. It is best practice to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, prepare fresh dilutions from the stock solution.
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) and potency (pIC₅₀) of this compound against various human ectonucleotidases.
| Target Enzyme | Parameter | Value | Reference |
| NTPDase1 (CD39) | Ki | 11 µM | [4][5][6] |
| NTPDase3 | Ki | 18 µM | [4][5][6] |
| NPP1 | Ki | 12 µM | [4][5][6] |
| Ecto-ATPase (Human Blood) | pIC₅₀ | 4.62 | |
| Ecto-ATPase (Rat Vas Deferens) | pIC₅₀ | 5.1 |
Note: Ki values represent the concentration of inhibitor required to reduce enzyme activity by half. pIC₅₀ is the negative log of the IC₅₀ value.
Experimental Protocols & Visualizations
Protocol: Ectonucleotidase Activity Assay (Malachite Green)
This protocol provides a general method for measuring ectonucleotidase activity by detecting the release of inorganic phosphate (Pi), with specific steps to account for the properties of this compound.
Materials:
-
96-well microplate
-
Recombinant enzyme or cell preparation
-
Assay Buffer (e.g., 80 mM Tris, 5 mM CaCl₂, pH 7.4)
-
This compound (Inhibitor)
-
ATP or ADP (Substrate)
-
Malachite Green Reagent (for Pi detection)
-
Phosphate Standard
Procedure:
-
Plate Setup: Design your plate layout, including wells for:
-
Total Activity: Enzyme + Substrate (no inhibitor)
-
Inhibitor Wells: Enzyme + Substrate + varying concentrations of this compound
-
No-Enzyme Control: Assay Buffer + Substrate (no enzyme)
-
Inhibitor Background Control: Assay Buffer + Substrate + this compound (no enzyme). This is critical for correcting for any phosphate contamination or degradation from the inhibitor itself.
-
Phosphate Standard Curve: Known concentrations of phosphate to quantify Pi release.
-
-
Reagent Preparation: Prepare fresh dilutions of substrate and this compound in Assay Buffer. Keep all reagents on ice.
-
Reaction Initiation:
-
Add 25 µL of Assay Buffer (or buffer with this compound for inhibitor wells) to each well.
-
Add 25 µL of enzyme preparation to the appropriate wells. For control wells, add 25 µL of Assay Buffer.
-
Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Start Reaction: Add 50 µL of the substrate (e.g., ATP) to all wells to start the reaction. The final volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. Ensure the reaction does not proceed for too long (less than 10-15% of substrate consumed) to maintain linear kinetics.
-
Stop Reaction & Detection: Stop the reaction by adding 50 µL of Malachite Green reagent. This reagent is often acidic and will halt the enzymatic reaction.
-
Read Plate: Allow color to develop for 15 minutes at room temperature. Measure the absorbance at the appropriate wavelength (typically ~620-650 nm).
-
Data Analysis:
-
Subtract the absorbance of the "Inhibitor Background Control" from your inhibitor wells.
-
Subtract the absorbance of the "No-Enzyme Control" from all other wells.
-
Calculate the concentration of phosphate released using the Phosphate Standard Curve.
-
Determine the percent inhibition for each this compound concentration relative to the "Total Activity" control.
-
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 3. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nicoyalife.com [nicoyalife.com]
- 10. apexbt.com [apexbt.com]
Optimizing ARL67156 incubation time for maximal inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of ARL67156, a selective ecto-ATPase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as FPL 67156, is a competitive inhibitor of certain ecto-ATPases, which are enzymes that hydrolyze extracellular ATP and ADP.[1][2] By inhibiting these enzymes, this compound prevents the degradation of extracellular ATP, thereby prolonging its effects on purinergic P2 receptors.[2][3][4] It is an analog of ATP where the β,γ-oxygen atom is replaced by a dibromomethylene group, making it resistant to hydrolysis by ectonucleotidases.[2][5]
Q2: Which specific ecto-ATPases (ectonucleotidases) does this compound inhibit?
This compound is a weak competitive inhibitor of human NTPDase1 (CD39), NTPDase3, and NPP1.[2][5][6] It is less effective against NTPDase2 and human NTPDase8.[2][6] Its inhibitory activity can be influenced by the substrate (e.g., ATP, ADP, UTP) concentration.[2]
Q3: What is the optimal incubation time for this compound to achieve maximal inhibition?
The optimal incubation time for this compound to achieve maximal inhibition is context-dependent and can vary based on the experimental system. Pre-incubation for 10 to 30 minutes is a common practice in published studies. One study noted that the enhancing effect on neurogenic contractions was maximal after 10 minutes and was maintained for at least 30 minutes.[4] Another study involving the degradation of ATP and ADP in tissue superfusion experiments utilized a 30-minute pre-incubation period with this compound.[7] For enzyme activity assays, incubation times ranging from 15 to 60 minutes have been reported.[2] It is recommended to perform a time-course experiment for your specific model to determine the optimal incubation time.
Q4: What are the typical working concentrations for this compound?
The effective concentration of this compound typically ranges from 10 µM to 100 µM .[2][3][4][7] However, the optimal concentration depends on the specific experimental conditions, including the concentration of the substrate (ATP) and the expression level of ecto-ATPases in the system. Due to its competitive nature, higher concentrations of ATP may require higher concentrations of this compound to achieve significant inhibition.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in inhibition between experiments. | Inconsistent incubation times. | Standardize the pre-incubation and incubation times for all experiments. A time-course experiment is recommended to determine the optimal and most stable time point for inhibition in your specific system. |
| Fluctuation in substrate (ATP) concentration. | Ensure precise and consistent substrate concentrations across all wells and experiments. Remember that this compound is a competitive inhibitor. | |
| Degradation of this compound. | Prepare fresh stock solutions of this compound. One study noted degradation of this compound under acidic conditions during sample preparation for HPLC.[2] | |
| Lower than expected inhibition. | Sub-optimal incubation time. | Perform a time-course experiment (e.g., 5, 10, 15, 30, 60 minutes) to determine the incubation time that yields maximal inhibition. |
| Insufficient concentration of this compound. | Perform a dose-response experiment with increasing concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) to find the optimal inhibitory concentration for your system. | |
| High concentration of substrate (ATP). | If possible, lower the substrate concentration. Alternatively, increase the concentration of this compound to outcompete the substrate. | |
| Presence of ectonucleotidases insensitive to this compound. | This compound is not a pan-inhibitor of ectonucleotidases.[2][6] Consider using other inhibitors or a combination of inhibitors if your system expresses this compound-insensitive enzymes. | |
| Inconsistent results with different cell/tissue types. | Differential expression of ecto-ATPase subtypes. | Different cell and tissue types express varying levels and subtypes of ecto-ATPases, some of which may be less sensitive to this compound.[2] Characterize the ectonucleotidase expression profile of your model system. |
Quantitative Data Summary
Table 1: Inhibitory Constants (Ki) of this compound for Human Ectonucleotidases
| Enzyme | Substrate | Ki (µM) | Inhibition Type |
| NTPDase1 (CD39) | ATP | 11 ± 3 | Competitive |
| NTPDase3 | ATP | 18 ± 4 | Competitive |
| NPP1 | pnp-TMP | 12 ± 3 | Competitive |
| Data sourced from Lévesque et al., 2007.[2] |
Table 2: Recommended Incubation Times from Literature
| Experimental System | Incubation Time | Concentration | Reference |
| Guinea-pig isolated vas deferens | 10-30 minutes | 5-100 µM | Westfall et al., 1996[4] |
| Murine colonic muscles (superfusion) | 30 minutes (pre-incubation) | 10-100 µM | Nagy et al., 2016[7] |
| Recombinant NTPDase activity assay | 15 minutes | Not specified | Lévesque et al., 2007[2] |
| This compound stability test with NTPDases | 60 minutes | 500 µM | Lévesque et al., 2007[2] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Incubation Time using a Malachite Green Phosphate (B84403) Assay
This protocol is adapted from methodologies described in the literature for measuring ecto-ATPase activity.[2]
1. Materials:
- Cells or tissue homogenate expressing ecto-ATPases
- This compound stock solution (e.g., 10 mM in water)
- ATP stock solution (e.g., 10 mM in water)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 2 mM MgCl2)
- Malachite Green Reagent
- Phosphate standard solution
- 96-well microplate
2. Procedure:
- Prepare serial dilutions of this compound in Assay Buffer to achieve final concentrations ranging from 10 µM to 200 µM.
- In a 96-well plate, add your cell suspension or tissue homogenate to each well.
- Add the different concentrations of this compound to the wells. Include a control group with no this compound.
- Pre-incubate the plate at 37°C for a short period (e.g., 3 minutes).[2]
- Initiate the enzymatic reaction by adding ATP to a final concentration of 10-100 µM.
- Incubate the plate at 37°C.
- At different time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), stop the reaction by adding the Malachite Green Reagent.
- Measure the absorbance at 620-640 nm.
- Calculate the amount of inorganic phosphate (Pi) released using a phosphate standard curve.
- Plot the percentage of inhibition versus incubation time for each this compound concentration to determine the optimal incubation time.
Visualizations
Caption: Purinergic signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in ARL67156 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARL67156.
Troubleshooting Guides
This section addresses specific unexpected results that may be encountered during experiments with this compound.
Question: Why am I not observing the expected inhibition of ATP hydrolysis in my assay?
Answer:
Several factors could contribute to a lack of expected inhibition. Consider the following possibilities:
-
High Substrate Concentration: this compound is a competitive inhibitor of ectonucleotidases.[1][2] If the concentration of ATP in your assay is too high, it will outcompete this compound for binding to the enzyme, leading to reduced or no observable inhibition. It is important to note that this compound does not efficiently block any ectonucleotidases when high concentrations of substrates are present, such as in biochemical or pharmacological assays.[2]
-
Presence of Insensitive Ectonucleotidases: this compound is not a pan-inhibitor of ecto-ATPases. It is a weak competitive inhibitor of human NTPDase1 (CD39), NTPDase3, and NPP1.[1][2][3] It is less effective against NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase.[2] If the primary ectonucleotidase activity in your experimental system is from one of the less sensitive enzymes, you will observe minimal inhibition with this compound.
-
Incorrect this compound Concentration: Ensure that the final concentration of this compound in your assay is sufficient to inhibit the target enzyme. Typical concentrations used in the literature range from 50 to 100 μM, which can partially but significantly inhibit the human and mouse forms of NTPDase1 and NTPDase3.[2][4]
-
Degradation of this compound: Preliminary experiments have suggested that this compound may degrade under acidic conditions. If your experimental buffers are acidic, this could lead to a loss of inhibitory activity.
-
Species-Specific Differences: this compound affects human and mouse NTPDase8 differently, with it being a weak inhibitor of the mouse enzyme but not the human version.[2] Be mindful of the species from which your experimental system is derived.
Question: My results suggest that this compound is inhibiting ADP degradation more than ATP degradation. Is this expected?
Answer:
Yes, this is a documented phenomenon. Studies in murine colon have shown that this compound inhibits the degradation of ADP more effectively than the degradation of ATP.[5] This can lead to an accumulation of ADP, which is also a biologically active molecule that can signal through its own P2Y receptors. Therefore, it is crucial to consider that the observed effects in your experiment may be due to ADP accumulation rather than solely the preservation of ATP.
Question: I am seeing variability in my results between different experimental batches. What could be the cause?
Answer:
In addition to the factors mentioned above, consider the following:
-
This compound Stability and Storage: Ensure proper storage of your this compound stock solutions. While the stability in solution has not been definitively determined, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months.[6] The trisodium (B8492382) salt hydrate (B1144303) form should be stored at -20°C in a dry, dark environment.[7]
-
Assay Conditions: Minor variations in assay conditions such as pH, temperature, and incubation time can significantly impact enzyme kinetics and inhibitor performance. Maintain consistent conditions across all experiments.
-
Cell Passage Number: If you are using cell lines, be aware that the expression levels of different ectonucleotidases can change with passage number, potentially altering the overall sensitivity to this compound.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an ATP analog that acts as a competitive inhibitor of certain ectonucleotidases, primarily NTPDase1 (CD39), NTPDase3, and NPP1.[1][2][3] By competing with ATP for the enzyme's active site, it prevents the hydrolysis of ATP to ADP and subsequently to AMP.
What are the reported Ki values for this compound against different ectonucleotidases?
The inhibitory constants (Ki) for this compound can vary between studies. The following table summarizes reported Ki values for human ectonucleotidases.
| Ectonucleotidase | Reported Ki (μM) | Reference |
| NTPDase1 (CD39) | 11 ± 3 | [2] |
| 0.973 (fluorescence-based assay) | [1] | |
| 3.45 (malachite green assay) | [1] | |
| NTPDase3 | 18 ± 4 | [2] |
| NPP1 | 12 ± 3 | [2] |
How should I prepare and store this compound?
This compound trisodium salt is soluble in water up to 20 mM.[8][9] For stock solutions, it is recommended to store aliquots at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[6] The solid form should be stored at -20°C.[6][7]
Experimental Protocols
1. Malachite Green Assay for Ectonucleotidase Activity
This colorimetric assay quantifies the inorganic phosphate (B84403) released from ATP hydrolysis.
-
Principle: The malachite green molybdate (B1676688) reagent forms a complex with free inorganic phosphate, which can be measured spectrophotometrically at approximately 620-640 nm.[10]
-
Reagents:
-
Assay Buffer (e.g., Tris-HCl, pH 7.4 with CaCl2 and MgCl2)
-
ATP (Substrate)
-
This compound (Inhibitor)
-
Ectonucleotidase source (e.g., purified enzyme, cell lysate, or membrane fraction)
-
Malachite Green Reagent
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the ectonucleotidase source to each well.
-
Add the this compound dilutions or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding ATP to each well. The final ATP concentration should be carefully chosen based on the Km of the enzyme and the competitive nature of the inhibitor.
-
Incubate the reaction for a fixed time (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
-
After a short incubation at room temperature (e.g., 15-20 minutes), measure the absorbance at ~630 nm using a microplate reader.
-
A phosphate standard curve should be included to determine the amount of phosphate released.
-
2. HPLC Analysis of ATP Metabolites
This method allows for the separation and quantification of ATP and its breakdown products (ADP, AMP, adenosine).
-
Principle: Reverse-phase high-performance liquid chromatography (HPLC) separates compounds based on their hydrophobicity. By using a suitable mobile phase gradient, ATP and its metabolites can be resolved and detected. To enhance sensitivity, fluorescent derivatives of ATP and ADP, such as 1,N6-etheno-ATP (eATP) and 1,N6-etheno-ADP (eADP), can be used.[5]
-
Sample Preparation:
-
Perform the enzymatic reaction in a similar manner to the malachite green assay.
-
Stop the reaction at various time points by adding a quenching solution (e.g., ice-cold perchloric acid or chloroform).[11]
-
Neutralize the samples if acid is used (e.g., with KOH).[11]
-
Centrifuge the samples to remove any precipitate.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M KH2PO4, pH 6.0)
-
Mobile Phase B: Acetonitrile or methanol
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the nucleotides.
-
Detection: UV absorbance at ~254 nm for native nucleotides or fluorescence detection for etheno-derivatives.
-
Visualizations
Caption: this compound inhibits ectonucleotidase activity.
References
- 1. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARL 67156 trisodium salt hydrate 98 (HPLC) CAS 160928-38-1 [sigmaaldrich.com]
- 7. medkoo.com [medkoo.com]
- 8. ARL 67156 trisodium salt | NTPDase Inhibitors: R&D Systems [rndsystems.com]
- 9. ARL 67156 trisodium salt | NTPDase | Tocris Bioscience [tocris.com]
- 10. eubopen.org [eubopen.org]
- 11. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
ARL67156 Technical Support Center: Troubleshooting Experimental Artifacts
Welcome to the ARL67156 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot potential experimental artifacts associated with the use of this compound, a commonly used ecto-ATPase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an analog of ATP and functions as a competitive inhibitor of certain ectonucleotidases, which are cell-surface enzymes that hydrolyze extracellular nucleotides like ATP and ADP.[1] By inhibiting these enzymes, this compound is intended to prolong the extracellular lifespan of ATP, thereby enhancing its signaling effects.
Q2: Is this compound a universal inhibitor of all ecto-ATPases?
No, and this is a critical point for experimental design. This compound exhibits selectivity for different ectonucleotidases. It is a more potent inhibitor of ADP degradation than ATP degradation in some tissues.[2][3] It is a weak competitive inhibitor of human NTPDase1 (CD39), NTPDase3, and NPP1, but has weaker effects on NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[4][5][6] This selectivity can lead to experimental artifacts if not properly accounted for.
Q3: What are the most common experimental artifacts associated with this compound?
The most prevalent artifact is the misinterpretation of experimental outcomes due to the differential inhibition of ATP and ADP hydrolysis. Since this compound can be more effective at preventing ADP breakdown, observed effects attributed to prolonged ATP signaling may actually be due to the accumulation of ADP.[2][3] Additionally, at higher concentrations, this compound can exhibit off-target effects, such as directly acting on P2Y receptors.[7]
Q4: What is the recommended working concentration for this compound?
The optimal concentration is highly dependent on the specific experimental system, including the cell type, tissue, and the expression levels of different ectonucleotidases. Generally, concentrations in the range of 50-100 μM are used in the literature.[4][5] However, it is crucial to perform a dose-response curve to determine the lowest effective concentration that achieves the desired inhibition without causing off-target effects.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results when studying ATP signaling.
-
Possible Cause: The observed effect may be mediated by ADP accumulation rather than ATP. This compound can be more potent at inhibiting ADP degradation.[2][3]
-
Troubleshooting Steps:
-
Control for ADP effects: Design experiments to directly test the effect of ADP in your system. This can be done by co-administering a P2Y1 receptor antagonist (specific for ADP) to see if it blocks the effect observed with this compound and ATP.
-
Measure ATP and ADP levels: If possible, directly measure the extracellular concentrations of ATP and its metabolites (ADP, AMP, adenosine) in the presence and absence of this compound using techniques like HPLC.[2][3]
-
Use an alternative inhibitor: Consider using an inhibitor with a different selectivity profile, such as POM-1, which has been shown to be a more selective inhibitor of ATP degradation in some systems.[2][3]
-
Issue 2: Lack of inhibitory effect at standard concentrations.
-
Possible Cause: The target cells or tissue may express ectonucleotidases that are weakly inhibited by this compound (e.g., NTPDase2, NTPDase8, NPP3).[4][5]
-
Troubleshooting Steps:
-
Characterize ectonucleotidase expression: Use techniques like qPCR or western blotting to identify the specific ectonucleotidase isoforms present in your experimental model.
-
Increase this compound concentration with caution: While a higher concentration might be necessary, be mindful of potential off-target effects.[7]
-
Consider alternative inhibitors: Research inhibitors that are more potent against the specific ectonucleotidases expressed in your system.
-
Data Presentation
Table 1: Inhibitory Potency (Ki) of this compound on Human Ectonucleotidases
| Ectonucleotidase | Substrate | Ki (μM) | Inhibition Type |
| NTPDase1 (CD39) | ATP | 11 ± 3 | Competitive |
| NTPDase3 | ATP | 18 ± 4 | Competitive |
| NPP1 | pnp-TMP | 12 ± 3 | Competitive |
| Ecto-5'-nucleotidase (CD73) | AMP | Weak inhibition | - |
| NTPDase2 | ATP | Less affected | - |
| NTPDase8 | ATP | Less affected | - |
| NPP3 | pnp-TMP | Less affected | - |
Data compiled from Lévesque et al., 2007.[4]
Experimental Protocols
Protocol 1: Determining the Effect of this compound on ATP and ADP Degradation using HPLC
This protocol is adapted from studies investigating the metabolism of extracellular nucleotides.[2][3]
Objective: To quantify the degradation of extracellular ATP and ADP in the presence and absence of this compound.
Materials:
-
Cell culture or tissue preparation of interest
-
Krebs solution (or appropriate buffer)
-
ATP and ADP standards
-
This compound
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence or UV detection
-
Centrifugal filters (to remove proteins)
Methodology:
-
Prepare your cells or tissue in a suitable buffer.
-
Pre-incubate a subset of samples with the desired concentration of this compound for 30 minutes.
-
Add a known concentration of ATP or ADP to both control and this compound-treated samples.
-
At various time points (e.g., 0, 5, 15, 30 minutes), collect aliquots of the extracellular medium.
-
Immediately stop the enzymatic reaction (e.g., by adding ice-cold buffer or a specific stop solution).
-
Remove proteins from the samples by centrifugation through a filter.
-
Analyze the samples by HPLC to quantify the remaining ATP/ADP and the appearance of metabolites (ADP, AMP, adenosine).
-
Compare the degradation rates between control and this compound-treated samples.
Mandatory Visualizations
Caption: this compound's differential inhibition of ectonucleotidases.
Caption: Troubleshooting workflow for this compound-induced artifacts.
References
- 1. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 2. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting ARL67156 concentration for different cell types
Welcome to the technical support center for ARL67156, a selective ecto-ATPase inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), particularly targeting NTPDase1 (also known as CD39), NTPDase3, and nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1).[1][2] By inhibiting these enzymes, this compound prevents the hydrolysis of extracellular adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). This leads to an accumulation of extracellular ATP and ADP, which can then activate purinergic P2 receptors and modulate various downstream signaling pathways.[1][3]
Q2: What is the optimal concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific experimental goals. A starting point for optimization is typically within the range of 10 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Type | Concentration | Incubation Time | Notes |
| Human Peripheral Blood Natural Killer (NK) Cells | 100 µM | 24 hours | Enhanced cytotoxicity against gastric cancer cells.[4][5] |
| Murine Colonic Muscles | 10-100 µM | Not specified | Enhanced relaxation responses to ATP and ADP.[6] |
| Human Melanoma Cell-derived Extracellular Vesicles | 400 µmol/L | Not specified | Reduced eATP metabolism.[7] |
| Bovine Chromaffin Cells | EC₅₀ = 49 µM | Not specified | Increased inositol (B14025) phosphate (B84403) formation.[8] |
Q3: How does this compound affect the ATP/ADP ratio?
A3: this compound can alter the extracellular ATP/ADP ratio by inhibiting their degradation. However, studies have shown that this compound can be more effective at inhibiting the degradation of ADP than ATP in some tissues.[9][10] This can lead to a relative accumulation of ADP in the extracellular space, which may preferentially activate certain P2Y receptors. Researchers should consider this differential effect when interpreting their results.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound | Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment, testing a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to determine the optimal effective concentration. |
| High substrate concentration: The effectiveness of this compound can be reduced in the presence of high concentrations of ATP.[2][11] | If possible, measure the basal extracellular ATP concentration in your cell culture. If it is very high, consider this when interpreting your data or designing your experiment. | |
| Low expression of target enzymes: The cell type you are using may have low expression levels of the ecto-ATPases inhibited by this compound (NTPDase1/3, NPP1). | Verify the expression of CD39 (NTPDase1) on your cells of interest using techniques like flow cytometry or western blotting. | |
| Inhibitor instability: this compound, like many reagents, can degrade over time, especially with improper storage or handling. | Prepare fresh stock solutions of this compound and store them in aliquots at -20°C. Avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over long incubation times has not been extensively studied, so consider this in your experimental design.[12] | |
| Unexpected or off-target effects | Activation of P2 receptors: While generally considered to have minimal direct effects on P2 receptors, high concentrations of this compound may have some activity on certain P2Y receptors.[8] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include appropriate controls, such as P2 receptor antagonists, to dissect the specific effects of ecto-ATPase inhibition. |
| Dual inhibition of CD39 and CD73: Some studies suggest that this compound and its derivatives can also inhibit CD73, which is involved in the conversion of AMP to adenosine.[2] | Be aware of this potential dual-inhibitory effect when analyzing your results, as it can impact the entire purinergic signaling cascade. | |
| Cell toxicity or death | High concentration of this compound: Although generally not considered highly toxic, very high concentrations of this compound may induce cytotoxicity in some cell lines. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the toxicity of this compound at different concentrations on your specific cell type. |
| Accumulation of extracellular ATP: In some cell types, a large accumulation of extracellular ATP can lead to cytotoxicity through activation of P2X7 receptors. | Monitor cell viability closely and consider using a P2X7 receptor antagonist as a control if you suspect ATP-induced cell death. | |
| Inconsistent or variable results | Differential effect on ATP vs. ADP degradation: The greater inhibition of ADP degradation compared to ATP degradation can lead to variability in downstream signaling depending on the specific P2 receptors expressed by the cells.[9][10] | Measure both extracellular ATP and ADP levels to understand the specific changes in nucleotide concentrations induced by this compound in your system. |
| Cell culture conditions: Factors such as cell density, passage number, and media composition can influence the expression of ecto-ATPases and the response to this compound. | Maintain consistent cell culture practices and record detailed information about your experimental conditions. |
Experimental Protocols
1. General Protocol for Treating Adherent Cells with this compound
-
Cell Seeding: Seed your adherent cells of interest (e.g., MDA-MB-231, HUVEC) in a multi-well plate at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in sterile water or an appropriate buffer. Store in aliquots at -20°C.
-
Treatment: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in fresh, pre-warmed cell culture medium.
-
Medium Exchange: Carefully remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: After incubation, the cells or conditioned medium can be collected for various downstream analyses, such as cell viability assays, migration/invasion assays, measurement of extracellular ATP/ADP levels, or analysis of protein expression.
2. General Protocol for Treating Suspension Cells with this compound
-
Cell Culture: Culture your suspension cells of interest (e.g., Jurkat) in appropriate flasks and medium to the desired cell density.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound as described for adherent cells.
-
Treatment: Dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed cell culture medium.
-
Cell Plating and Treatment: Centrifuge the required number of cells, remove the supernatant, and resuspend the cell pellet in the medium containing this compound or the vehicle control. Plate the cells in a multi-well plate.
-
Incubation: Incubate the cells for the desired time at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: After incubation, collect the cells and/or supernatant for downstream applications.
3. Protocol for Measuring Extracellular ATP and ADP by HPLC
This protocol provides a general guideline for the analysis of extracellular ATP and ADP levels using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Collection: After treating cells with this compound, carefully collect the conditioned medium. To prevent nucleotide degradation, immediately place the samples on ice.
-
Sample Preparation: Centrifuge the samples at a low speed to pellet any detached cells or debris. The supernatant is the extracellular fraction. For analysis of intracellular nucleotides, cells would need to be lysed using an appropriate extraction buffer (e.g., perchloric acid).[12]
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A common mobile phase is a phosphate buffer (e.g., 50 mM potassium hydrogen phosphate, pH 6.80).[7] Isocratic elution is often sufficient.
-
Detection: Monitor the absorbance at 254 nm or 260 nm.[7]
-
Standard Curve: Prepare standard solutions of ATP and ADP of known concentrations to generate a standard curve for quantification.
-
-
Data Analysis: Integrate the peak areas for ATP and ADP in your samples and use the standard curve to determine their concentrations. Calculate the ATP/ADP ratio.
Signaling Pathways and Experimental Workflows
Extracellular ATP/ADP Signaling Pathway and Inhibition by this compound
Extracellular ATP and ADP are key signaling molecules that are rapidly hydrolyzed by ectonucleotidases like CD39. Inhibition of CD39 by this compound leads to the accumulation of extracellular ATP and ADP, which can then activate various P2 receptors on the cell surface, triggering downstream signaling cascades.
Caption: this compound inhibits CD39, increasing extracellular ATP/ADP levels and P2 receptor activation.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps to evaluate the effects of this compound in a cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 3. Disordered Purinergic Signaling Inhibits Pathological Angiogenesis in Cd39/Entpd1-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. A Jurkat 76 based triple parameter reporter system to evaluate TCR functions and adoptive T cell strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the therapeutic applications for CD39 inhibitors? [synapse.patsnap.com]
- 9. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
ARL67156 degradation kinetics in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using ARL67156. Find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as FPL 67156, is a selective inhibitor of certain ecto-ATPases.[1] It is an analog of ATP and is considered more metabolically stable. Its primary mechanism is to competitively inhibit ectonucleotidases, particularly NTPDase1 (CD39), NTPDase3, and NPP1.[1][2] By inhibiting these enzymes, this compound prevents the hydrolysis of extracellular ATP and ADP, thereby prolonging their signaling effects on P2 receptors.[1]
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, this compound trisodium (B8492382) salt should be dissolved in high-purity water. Vendor recommendations suggest that stock solutions can be stored in aliquots at -20°C for up to one month or at -80°C for up to six months.[3] It is important to note that this information has not been experimentally validated in all cases. To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots. For cell-based assays, it is recommended to filter-sterilize the solution using a 0.22 µm filter before use.[3]
Q3: What is the solubility of this compound?
This compound trisodium salt is soluble in water to at least 20 mM.
Q4: Is this compound stable under all experimental conditions?
No. While generally more stable than ATP, this compound has been observed to degrade under acidic conditions. For instance, using perchloric acid (HClO4) for precipitation, followed by KOH neutralization, can lead to the complete degradation of this compound.[1] Therefore, it is crucial to maintain a neutral or slightly alkaline pH during your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of ATP degradation | Degradation of this compound: Use of acidic buffers or reagents. | Ensure all buffers and solutions are maintained at a neutral or slightly alkaline pH. Avoid acidic precipitation steps.[1] |
| Incorrect concentration: Errors in calculating the required concentration or in the dilution of the stock solution. | Double-check all calculations and ensure accurate pipetting. Use a freshly prepared working solution for each experiment. | |
| High substrate concentration: this compound is a competitive inhibitor, and its efficacy can be reduced at high substrate (ATP) concentrations.[1] | Optimize the this compound to ATP concentration ratio. Consider lowering the ATP concentration if experimentally feasible. | |
| Target enzyme not sensitive to this compound: this compound is a weak inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase.[1][4] | Verify the specific ectonucleotidase present in your experimental system. If your system primarily expresses insensitive enzymes, consider alternative inhibitors. | |
| Unexpected potentiation of ADP-mediated signaling | Differential inhibition: this compound can be a more potent inhibitor of ADP degradation than ATP degradation in some biological systems.[5][6] This can lead to an accumulation of ADP. | Be aware of this differential effect when interpreting your data. Consider that the observed effects may be due to accumulated ADP rather than the direct potentiation of ATP signaling.[5] |
| Variability between experiments | Stock solution integrity: Repeated freeze-thaw cycles of the stock solution may lead to degradation. | Prepare single-use aliquots of the this compound stock solution to maintain its integrity.[3] |
| Inconsistent incubation times: Variation in pre-incubation or reaction times can lead to inconsistent results. | Standardize all incubation times across all experiments. | |
| Low signal in cell viability assays (e.g., MTT) | Interference with assay chemistry: Some compounds can interfere with the chemical reactions of viability assays. | If you suspect interference, consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based like CellTiter-Glo, or DNA synthesis-based like BrdU).[7] |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Storage Stability (in solution) | Up to 1 month | -20°C | [3] |
| Up to 6 months | -80°C | [3] | |
| pH Stability | Unstable | Acidic conditions (e.g., HClO4) | [1] |
| Inhibition Constant (Ki) for human NTPDase1 (CD39) | 11 ± 3 µM | [1] | |
| Inhibition Constant (Ki) for human NTPDase3 | 18 ± 4 µM | [1] | |
| Inhibition Constant (Ki) for human NPP1 | 12 ± 3 µM | [1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method to determine the stability of this compound under specific experimental conditions (e.g., different pH and temperature) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound trisodium salt
-
High-purity water
-
Buffers of desired pH (e.g., phosphate-buffered saline for neutral pH, Tris buffer for slightly alkaline pH)
-
HPLC system with a C18 reverse-phase column
-
Thermostatically controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in high-purity water. Dilute the stock solution to the final desired concentration in the buffers of interest (e.g., pH 5, 7.4, and 9).
-
Incubation: Aliquot the this compound solutions into separate autosampler vials for each time point and condition to be tested. Place the vials in an incubator or water bath set to the desired temperature (e.g., 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each condition. Immediately stop any potential degradation by freezing the sample at -80°C until analysis. The t=0 sample should be frozen immediately after preparation.
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Inject a standard volume of each sample into the HPLC system.
-
Use a suitable mobile phase to achieve good separation of the this compound peak from any potential degradation products. A common mobile phase for nucleotide analysis consists of a buffer (e.g., potassium phosphate) with an ion-pairing agent (e.g., tetrabutylammonium) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 275 nm).
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point for each condition.
-
Plot the natural logarithm of the this compound concentration (or peak area) versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Inhibition of ATP/ADP degradation pathway by this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of viability assays for anthocyanins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Ectonucleotidase Inhibitors: ARL67156 vs. POM-1
This guide provides a detailed comparison of ARL67156 and POM-1, two commonly used inhibitors of ectonucleotidases. Ectonucleotidases are cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.[1][2] The inhibition of these enzymes is a key strategy in various research fields, including immuno-oncology, inflammation, and neuroscience, to modulate the balance between pro-inflammatory ATP and immunosuppressive adenosine (B11128).[1][3][4]
Mechanism of Action and Selectivity
This compound , also known as N⁶-diethyl-β,γ-dibromomethylene-ATP, is a competitive inhibitor and an analog of ATP.[3][5] Its structure features a dibromomethylene group replacing the β,γ-oxygen atom of the triphosphate chain, which makes it resistant to hydrolysis by ectonucleotidases.[5][6] this compound primarily targets enzymes that hydrolyze nucleoside triphosphates. It is a known inhibitor of human NTPDase1 (CD39), NTPDase3, and NPP1, with weaker effects on NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[5][7] Due to its structural similarity to ATP, it can prolong the signaling effects of ATP at P2 receptors.[7][8]
POM-1 (Polyoxometalate 1) is an inorganic polyoxoanion that acts as a potent, non-selective inhibitor of ectonucleotidases.[9][10] Unlike this compound, it is not a nucleotide analog. POM-1 demonstrates broad-spectrum inhibitory activity against multiple NTPDase isoforms, including NTPDase1, 2, and 3, as well as NPP1.[9][10] Its broad activity makes it suitable for studies aiming to achieve a comprehensive blockade of extracellular ATP and ADP hydrolysis.[9][11] However, its lack of selectivity means it can also affect other enzymes and receptors, which should be considered during experimental design.[12]
Quantitative Inhibitory Data
The following table summarizes the inhibitory potency (Ki or pIC50) of this compound and POM-1 against various human ectonucleotidases. The inhibitory constant (Ki) represents the concentration at which the inhibitor occupies 50% of the target enzyme's active sites.[13]
| Target Enzyme | This compound (Ki in µM) | POM-1 (Ki in µM) |
| NTPDase1 (CD39) | 0.97 - 11[5][7] | 2.58[10] |
| NTPDase2 | Weakly affected[5][7] | 28.8[10] |
| NTPDase3 | 18[5][7] | 3.26[10] |
| NPP1 | 12[5][7] | Strong inhibition[9] |
| Ecto-5'-nucleotidase (CD73) | Weakly affected/Inhibited at higher concentrations[5][7][14] | Not a primary inhibitor[9] |
| NTPDase8 | Weakly affected[5][7] | Not reported |
Note: Ki values can vary between different assay conditions and experimental setups.
Visualizing the Impact on Purinergic Signaling
The catabolism of extracellular ATP to adenosine is a critical pathway regulated by ectonucleotidases. The diagram below illustrates this cascade and the points of inhibition for this compound and POM-1.
Caption: Purinergic signaling cascade showing ATP degradation and inhibitor targets.
Experimental Protocols
Accurate assessment of inhibitor potency requires robust experimental methods. Below are protocols for common assays used to measure ectonucleotidase activity.
Protocol 1: Malachite Green Phosphate (B84403) Assay
This colorimetric assay quantifies the inorganic phosphate (Pi) released from ATP or ADP hydrolysis.
-
Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at ~620-650 nm. The amount of color produced is directly proportional to the amount of hydrolyzed nucleotide.
-
Reagents:
-
Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.4) with CaCl₂ (e.g., 5 mM).
-
Substrate: ATP or ADP solution (e.g., 1 mM in assay buffer).
-
Enzyme Source: Recombinant ectonucleotidase or cell lysates.
-
Inhibitor Stock: this compound or POM-1 dissolved in an appropriate solvent (e.g., water or DMSO).
-
Malachite Green Reagent: A solution of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent like polyvinyl alcohol or Tween-20 in acid.
-
Phosphate Standard: A solution of known KH₂PO₄ concentration for generating a standard curve.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or POM-1) in the assay buffer.
-
In a 96-well plate, add the enzyme source to each well.
-
Add the inhibitor dilutions to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (ATP or ADP) to all wells.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes). The time should be within the linear range of the reaction.
-
Stop the reaction by adding the Malachite Green Reagent. This reagent is acidic and will denature the enzyme.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at ~630 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control and determine the IC50 value.
-
Protocol 2: HPLC-Based Nucleotide Analysis
This method directly measures the change in concentration of nucleotides and their metabolites.
-
Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate and quantify the substrate (ATP, ADP) and products (AMP, adenosine) in the reaction mixture. The decrease in substrate and increase in products are monitored over time.[11]
-
Procedure:
-
Set up the enzymatic reaction as described in steps 1-6 of the Malachite Green Assay.
-
At specific time points, stop the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation, followed by centrifugation to pellet the denatured protein.
-
Collect the supernatant from each sample.
-
Inject a defined volume of the supernatant into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
-
Separate the nucleotides using a gradient of mobile phases (e.g., a buffer like potassium phosphate and an organic solvent like methanol).
-
Detect the nucleotides by their UV absorbance at ~254 nm.
-
Quantify the concentration of each nucleotide by comparing the peak areas to those of known standards.
-
Calculate the rate of substrate hydrolysis and the effect of the inhibitor.
-
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating ectonucleotidase inhibitors.
References
- 1. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement-an in-depth review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Metabolism of Extracellular Nucleotides via Inhibition of Ectonucleotidases CD73 and CD39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyoxometalates--potent and selective ecto-nucleotidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
- 11. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. POM-1 inhibits P2 receptors and exhibits anti-inflammatory effects in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to ARL67156 and Apyrase for ATP Degradation Studies
For researchers in pharmacology, neuroscience, and immunology, understanding the nuanced roles of extracellular ATP and its degradation products is paramount. The choice of tools to manipulate ATP levels can significantly impact experimental outcomes. This guide provides a detailed comparison of two commonly used agents in ATP degradation studies: ARL67156, a competitive inhibitor of ectonucleotidases, and apyrase, an ATP-degrading enzyme. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs.
Mechanism of Action
This compound is a synthetic analog of ATP that acts as a competitive inhibitor of certain ectonucleotidases, the enzymes responsible for the hydrolysis of extracellular nucleotides.[1][2][3] Specifically, it is recognized as a weak competitive inhibitor of Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1 or CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[1][2][4] By binding to the active site of these enzymes, this compound prevents the breakdown of ATP and, in some systems, more potently inhibits the degradation of ADP.[5][6] This leads to a prolongation of ATP's effects on purinergic P2 receptors.[2][3]
Apyrase , on the other hand, is an enzyme (ATP-diphosphohydrolase) that actively catalyzes the sequential hydrolysis of ATP to adenosine (B11128) monophosphate (AMP) and inorganic phosphate (B84403) (Pi).[7][8][9] It first converts ATP to ADP, and then ADP to AMP.[8][10] Unlike this compound which inhibits ATP breakdown, apyrase directly removes extracellular ATP and ADP from the system.[11] Apyrases are calcium-activated enzymes and can be sourced from various organisms, such as potatoes, or produced recombinantly.[7][8][9]
Quantitative Performance Data
The following table summarizes the key quantitative parameters for this compound and apyrase, providing a basis for comparing their efficacy and specificity.
| Parameter | This compound | Apyrase | Source |
| Target(s) | NTPDase1 (CD39), NTPDase3, NPP1 | Extracellular ATP and ADP | [1][2][8] |
| Mechanism | Competitive Inhibition | Enzymatic Hydrolysis | [2][3][8] |
| Ki for human NTPDase1 | 11 ± 3 µM | Not Applicable | [2][4] |
| Ki for human NTPDase3 | 18 ± 4 µM | Not Applicable | [2][4] |
| Ki for human NPP1 | 12 ± 3 µM | Not Applicable | [2][4] |
| pIC50 (human blood) | 4.62 | Not Applicable | [12] |
| Substrate Specificity | Can be more potent against ADP degradation in some tissues | Hydrolyzes ATP and ADP, as well as other nucleoside triphosphates and diphosphates | [5][7][13] |
| Cofactors | Not Applicable | Requires Ca2+ (or Mg2+ with reduced activity) | [7][8] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the purinergic signaling pathway affected by these two molecules and a typical experimental workflow for their comparative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apyrase - Wikipedia [en.wikipedia.org]
- 8. neb.com [neb.com]
- 9. Apyrase - Creative Enzymes [creative-enzymes.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ATP hydrolysis reduces neutrophil infiltration and necrosis in partial-thickness scald burns in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. ATP diphosphohydrolase activity (apyrase, EC 3.6.1.5) in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of ARL67156 for NTPDase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of ARL67156, a widely used ectonucleotidase inhibitor, for various Nucleoside Triphosphate Diphosphohydrolase (NTPDase) isoforms. By presenting experimental data, detailing methodologies, and offering visual representations of key pathways, this document aims to equip researchers with the necessary information to make informed decisions when selecting NTPDase inhibitors for their studies.
Introduction to NTPDases and this compound
Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP. The four major isoforms, NTPDase1 (CD39), NTPDase2 (CD39L1), NTPDase3, and NTPDase8, exhibit distinct substrate specificities and tissue distribution, thereby modulating a wide range of physiological and pathological processes, including inflammation, thrombosis, and cancer.
This compound (6-N,N-Diethyl-D-β,γ-dibromomethylene ATP) is a competitive ATP analogue that has been extensively used as a pharmacological tool to inhibit NTPDase activity. Understanding its selectivity profile across the different NTPDase isoforms is crucial for the accurate interpretation of experimental results and for the development of more specific therapeutic agents.
Comparative Selectivity of this compound
Experimental data from various studies have characterized the inhibitory potency of this compound against different NTPDase isoforms. The following tables summarize the available quantitative data, primarily Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values. It is important to note that experimental conditions, such as substrate concentration and species from which the enzymes were derived, can influence these values.
Table 1: Inhibitory Potency (Ki) of this compound against Human NTPDase Isoforms
| Isoform | Substrate | Ki (µM) | Inhibition Type | Reference |
| NTPDase1 (CD39) | ATP | 11 ± 3 | Competitive | [1] |
| NTPDase3 | ATP | 18 ± 4 | Competitive | [1] |
| NTPDase2 | ATP | >1000 (weak inhibition) | - | [2] |
| NTPDase8 | ATP | Weakly affected | - | [1] |
Table 2: Comparative Inhibitory Potency of this compound in Different Species
| Species | Isoform | Ki (µM) | Reference |
| Human | NTPDase1 | 11 ± 3 | [1] |
| Human | NTPDase3 | 18 ± 4 | [1] |
| Rat | NTPDase1 | 27 | [2] |
| Rat | NTPDase3 | 112 | [2] |
| Rat | NTPDase2 | >1000 | [2] |
Table 3: Comparison of this compound with other NTPDase Inhibitors
| Inhibitor | Target Isoform(s) | Potency (Ki or IC50 in µM) | Selectivity Notes | Reference |
| This compound | human NTPDase1, NTPDase3 | Ki: 11 (hNTPDase1), 18 (hNTPDase3) | Weaker inhibitor of NTPDase2 and NTPDase8. [1] | [1] |
| POM-1 | NTPDase1, 2, 3 | Ki: 2.58 (NTPDase1), 28.8 (NTPDase2), 3.26 (NTPDase3) | Potent but non-selective inhibitor of NTPDases. | [3] |
| 8-BuS-ATP | NTPDase1 | Ki < 1 | Potent and selective for NTPDase1. | [4] |
From the data presented, this compound demonstrates a clear preference for inhibiting NTPDase1 and NTPDase3 over NTPDase2 and NTPDase8.[1][5][6] This makes it a valuable tool for studying the roles of NTPDase1 and NTPDase3 in biological systems. However, its moderate potency and lack of absolute specificity necessitate careful experimental design and data interpretation. For studies requiring more potent or selective inhibition of NTPDase1, compounds like 8-BuS-ATP may be a more suitable alternative.[4] Conversely, when investigating the specific roles of NTPDase2, other more selective inhibitors should be considered.[7][8]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which this compound is used, the following diagrams illustrate the NTPDase signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: NTPDase signaling pathway illustrating the hydrolysis of extracellular ATP.
Caption: A typical workflow for screening and characterizing NTPDase inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the selectivity of NTPDase inhibitors.
Malachite Green Colorimetric Assay for NTPDase Activity
This assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or ADP by NTPDases.
Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically. The amount of Pi released is directly proportional to the enzyme activity.
Materials:
-
Recombinant human NTPDase isoforms (NTPDase1, 2, 3, and 8)
-
This compound and other test inhibitors
-
ATP and ADP (substrates)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium (B1175870) molybdate (B1676688) in 4M HCl), and Solution C (34% sodium citrate). Working reagent is prepared by mixing 100 parts of Solution A with 25 parts of Solution B, followed by the addition of 1 part of Triton X-100.
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
In a 96-well plate, add a fixed amount of the recombinant NTPDase enzyme to each well.
-
Add the inhibitor dilutions to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (ATP or ADP) to all wells. The final substrate concentration should be close to the Km value for each enzyme.
-
Incubate the reaction for a specific time (e.g., 15-30 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the malachite green working reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Construct a standard curve using known concentrations of phosphate to determine the amount of Pi released in each reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
HPLC-Based Assay for Nucleotide Hydrolysis
This method directly measures the consumption of the substrate (ATP or ADP) and the formation of the product (ADP or AMP) over time.
Principle: High-Performance Liquid Chromatography (HPLC) with a reverse-phase column is used to separate and quantify the different nucleotides in the reaction mixture based on their retention times.
Materials:
-
Recombinant human NTPDase isoforms
-
This compound and other test inhibitors
-
ATP and ADP (substrates)
-
Reaction Buffer: As per the specific requirements of the enzyme.
-
Quenching Solution: e.g., perchloric acid or a high concentration of EDTA.
-
HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of a low-concentration phosphate buffer and methanol (B129727) is commonly used.
Procedure:
-
Set up the enzymatic reaction as described for the malachite green assay (steps 1-5), but in larger volumes (e.g., in microcentrifuge tubes).
-
At different time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Filter the supernatant and inject a defined volume into the HPLC system.
-
Separate the nucleotides using an appropriate gradient of the mobile phase.
-
Detect the nucleotides by their absorbance at 254 nm.
-
Quantify the peak areas corresponding to ATP, ADP, and AMP by comparing them to standard curves of known nucleotide concentrations.
-
Determine the rate of substrate hydrolysis and product formation in the presence and absence of the inhibitor.
-
Calculate the inhibition parameters (IC50 or Ki) from the reaction rates at different inhibitor concentrations.
Conclusion
This compound is a moderately potent and selective inhibitor of NTPDase1 and NTPDase3, making it a useful pharmacological tool for distinguishing the functions of these isoforms from those of NTPDase2 and NTPDase8. However, researchers should be aware of its limitations, including its competitive mechanism of action and its weaker activity compared to some newer inhibitors. The choice of inhibitor should always be guided by the specific NTPDase isoform of interest and the experimental context. The detailed protocols provided in this guide offer a starting point for the rigorous assessment of these and other NTPDase inhibitors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Ectonucleoside triphosphate diphosphohydrolases and ecto-5′-nucleotidase in purinergic signaling: how the field developed and where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 6. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validating CD39 Inhibition: A Comparative Guide to ARL67156 and Alternatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of methods to validate the inhibitory effect of ARL67156 on CD39. We provide a comprehensive overview of alternative inhibitors, supporting experimental data, and detailed protocols for key validation assays.
CD39, an ectonucleotidase also known as Ectonucleoside Triphosphate Diphosphohydrolase-1 (ENTPD1), is a critical enzyme in the purinergic signaling pathway. It hydrolyzes extracellular adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) to adenosine monophosphate (AMP).[1][2] This activity plays a pivotal role in modulating immune responses, making CD39 a compelling target for therapeutic intervention, particularly in immuno-oncology.[3] By inhibiting CD39, the pro-inflammatory and immunostimulatory effects of extracellular ATP can be prolonged, while the production of immunosuppressive adenosine is curtailed.[2][3]
This compound is a well-established, competitive, small-molecule inhibitor of CD39.[4][5] However, the landscape of CD39 inhibitors is expanding to include other small molecules and potent monoclonal antibodies. This guide will compare this compound with notable alternatives and detail the experimental methods required to validate their inhibitory activity.
Comparative Efficacy of CD39 Inhibitors
The inhibitory potency of this compound and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes the reported values for several key CD39 inhibitors.
| Inhibitor | Type | Target | IC50 / Ki | Source |
| This compound | Small Molecule (ATP analog) | Human CD39 | Ki: ~1 µM - 11 µM | [4][5][6][7] |
| POM-1 | Small Molecule (Polyoxometalate) | Human CD39 | Potent inhibitor (specific IC50 not consistently reported) | [8][9] |
| TTX-030 | Monoclonal Antibody | Human CD39 | IC50: 0.20 ± 0.06 nM (recombinant); Subnanomolar (cellular) | [10] |
| SRF617 | Monoclonal Antibody | Human CD39 | IC50: 0.7 nM - 1.9 nM | [11] |
| IPH5201 | Monoclonal Antibody | Human CD39 | Effective at high concentrations (~10 µg/mL) | [12][13] |
| JS019 | Monoclonal Antibody | Human CD39 | Under clinical investigation | [14][15] |
Experimental Protocols for Validating CD39 Inhibition
Accurate and reproducible methods are essential for validating the inhibitory effect of compounds like this compound on CD39. Below are detailed protocols for commonly employed biochemical and cell-based assays.
Malachite Green Assay (Biochemical)
This colorimetric assay quantifies the inorganic phosphate (B84403) (Pi) released from ATP or ADP hydrolysis by CD39. The amount of Pi is directly proportional to CD39 activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl₂.
-
Substrate Solution: Prepare a stock solution of ATP or ADP in Assay Buffer. The final concentration in the assay will typically be in the low micromolar range.
-
Enzyme Solution: Dilute recombinant human CD39 protein in Assay Buffer to the desired concentration.
-
Inhibitor Solutions: Prepare serial dilutions of this compound or other test compounds in Assay Buffer.
-
Malachite Green Reagent: Prepare according to the manufacturer's instructions. This typically involves mixing Malachite Green hydrochloride and ammonium (B1175870) molybdate (B1676688) in an acidic solution.[16][17][18][19]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of the inhibitor solution to the test wells and 25 µL of Assay Buffer to the control wells.
-
Add 25 µL of the Enzyme Solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the Substrate Solution to all wells.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of Malachite Green Reagent.
-
Incubate for 15-20 minutes at room temperature for color development.[16][17]
-
-
Data Analysis:
-
Measure the absorbance at approximately 620-650 nm using a microplate reader.
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Transcreener® FP/TR-FRET Assay (Biochemical)
This high-throughput assay directly measures the AMP produced by CD39 activity through a competitive immunoassay format, available in either Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readouts.[20][21]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris (pH 7.5), 10 mM CaCl₂, 0.01% Brij-35.[22]
-
Substrate Solution: Prepare ATP or ADP in Assay Buffer.
-
Enzyme Solution: Dilute recombinant CD39 in Assay Buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound or other test compounds.
-
Transcreener® AMP²/GMP² Assay Reagents: Prepare the AMP Alexa633 Tracer and AMP² Antibody according to the kit protocol.
-
-
Assay Procedure (384-well plate format):
-
Dispense a small volume (e.g., 5 µL) of the inhibitor solution into the wells.
-
Add the Enzyme Solution (e.g., 5 µL).
-
Initiate the reaction by adding the Substrate Solution (e.g., 5 µL).
-
Incubate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Add the pre-mixed AMP detection mixture (e.g., 5 µL) containing the AMP² Antibody and AMP Alexa633 Tracer.
-
Incubate for 60 minutes at room temperature.
-
-
Data Analysis:
-
Read the plate on a suitable instrument for either FP or TR-FRET.
-
Convert the raw data to the amount of AMP produced using a standard curve.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the Malachite Green assay.
-
HPLC-Based Assay (Biochemical)
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate (ATP/ADP) and the product (AMP) of the CD39 reaction, providing a direct measure of enzyme activity.
Protocol:
-
Reaction Setup:
-
Perform the enzymatic reaction in a similar manner to the biochemical assays described above, using appropriate buffers, substrate, enzyme, and inhibitor concentrations.
-
Stop the reaction at various time points by adding a stop solution (e.g., perchloric acid or by heat inactivation).
-
-
HPLC Analysis:
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject a defined volume of the supernatant onto a C18 reverse-phase HPLC column.
-
Use an isocratic or gradient elution with a mobile phase containing a phosphate buffer and an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) to separate ATP, ADP, and AMP.
-
Detect the nucleotides using a UV detector at approximately 254 nm.
-
-
Data Analysis:
-
Quantify the peak areas corresponding to ATP, ADP, and AMP.
-
Calculate the amount of product formed or substrate consumed over time to determine the reaction rate.
-
Determine the inhibitory effect of the compounds by comparing the reaction rates in the presence and absence of the inhibitor.
-
Cell-Based CD39 Activity Assay using PBMCs
This assay measures the inhibitory effect of compounds on CD39 expressed on the surface of primary cells, such as Peripheral Blood Mononuclear Cells (PBMCs), providing a more physiologically relevant context.
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the cells and resuspend them in a suitable buffer (e.g., RPMI-1640).
-
Count the cells and adjust the density to the desired concentration.
-
-
Assay Procedure:
-
Seed the PBMCs into a 96-well plate.
-
Add serial dilutions of the CD39 inhibitor (e.g., this compound) to the wells and pre-incubate.
-
Initiate the reaction by adding ATP or ADP to the wells.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction and measure the remaining ATP using a luciferase-based ATP detection kit (e.g., CellTiter-Glo®) or measure the produced AMP/phosphate using methods described above.
-
-
Data Analysis:
-
Normalize the data to the control wells (cells with substrate but no inhibitor).
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the CD39 signaling pathway, a general experimental workflow for inhibitor validation, and the comparative logic.
Caption: The CD39 signaling pathway, illustrating the conversion of ATP to adenosine and points of inhibition.
Caption: A generalized experimental workflow for validating CD39 inhibitors.
Caption: Logical flow for the comprehensive validation of a CD39 inhibitor.
References
- 1. CD39 and CD73 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? [frontiersin.org]
- 9. POM-1 inhibits P2 receptors and exhibits anti-inflammatory effects in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. SRF617 Is a Potent Inhibitor of CD39 with Immunomodulatory and Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycoengineered anti-CD39 promotes anticancer responses by depleting suppressive cells and inhibiting angiogenesis in tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innate-pharma.com [innate-pharma.com]
- 14. Facebook [cancer.gov]
- 15. A Phase 1 Study to Evaluate JS019 in Advanced Solid Tumors or Lymphomas | Clinical Research Trial Listing ( Advanced Solid Tumors or Lymphomas ) ( NCT05374226 ) [trialx.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. cohesionbio.com [cohesionbio.com]
- 19. sciencellonline.com [sciencellonline.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
ARL67156: A Comparative Guide to its Structure-Activity Relationship in Purinergic Signaling
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationship (SAR) of ARL67156, a widely utilized ecto-ATPase inhibitor. By objectively comparing its performance with structural analogs and discussing the experimental frameworks for its evaluation, this guide serves as a critical resource for the development of novel therapeutics targeting purinergic signaling pathways.
This compound, chemically known as N⁶-diethyl-β,γ-dibromomethylene-ATP, is a competitive inhibitor of ectonucleotidases, particularly CD39 (NTPDase1).[1][2] These enzymes are crucial regulators of extracellular nucleotide signaling, hydrolyzing ATP and ADP to terminate their effects on P2 receptors and initiating the production of adenosine, a potent immunosuppressive molecule.[1][3][4] By inhibiting ecto-ATPase activity, this compound prolongs the signaling of ATP, making it a valuable tool for studying purinergic neurotransmission and a potential starting point for therapeutic agents in immuno-oncology and other fields.[1][5]
Comparative Analysis of Inhibitory Potency
The inhibitory activity of this compound and its analogs against ectonucleotidases, primarily human CD39, has been quantified through various experimental assays. The following table summarizes the key structure-activity relationship findings, with inhibitory potency often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
| Compound | Modifications from this compound | Target Enzyme | Ki (µM) | Key SAR Observations |
| This compound | - | human CD39 | ~1 - 11 | Parent compound with moderate potency. The dibromomethylene group on the β,γ-phosphate bridge confers stability against hydrolysis.[1][6][7] |
| Analog 31 | N⁶-dipropyl substitution | human CD39 | ~1 | Increasing the alkyl chain length on the N⁶-position from ethyl to propyl maintains potency. |
| Analog 33 | N⁶-dibutyl substitution | human CD39 | ~1 | Further increasing the alkyl chain length to butyl also maintains potency, suggesting some flexibility in this region for receptor interaction. |
| 8-Bromo-ARL67156 | Bromine at C8 of adenine (B156593) | human CD39 | >100 | Substitution at the C8 position of the adenine ring dramatically reduces inhibitory activity, indicating this position is critical for binding. |
| 2-Chloro-ARL67156 | Chlorine at C2 of adenine | human CD39 | ~10 | Substitution at the C2 position is better tolerated than at C8, but still results in a slight decrease in potency compared to this compound. |
Note: The specific Ki values can vary between studies due to different experimental conditions.
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound relies on robust and reproducible experimental protocols. Two commonly employed methods are:
1. Capillary Electrophoresis (CE) Assay:
-
Principle: This method directly measures the enzymatic conversion of a fluorescently labeled substrate (e.g., a fluorescent ATP analog) to its product by the target ectonucleotidase. The inhibitor's effect is quantified by the reduction in product formation.
-
Protocol Outline:
-
Recombinant human CD39 is incubated with a fluorescently labeled ATP derivative as the substrate.
-
Varying concentrations of the inhibitor (e.g., this compound or its analogs) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the mixture is analyzed by capillary electrophoresis with laser-induced fluorescence detection.
-
The substrate and product peaks are separated based on their electrophoretic mobility and quantified.
-
The percentage of substrate conversion is calculated for each inhibitor concentration, and the data is fitted to determine the IC50 or Ki value.[1][8]
-
2. Malachite Green Assay:
-
Principle: This is a colorimetric method that detects the amount of inorganic phosphate (B84403) released from the hydrolysis of ATP by the ectonucleotidase. The intensity of the color is proportional to the enzyme activity.
-
Protocol Outline:
-
The ectonucleotidase (e.g., CD39) is incubated with its natural substrate, ATP, in a suitable buffer.
-
Different concentrations of the inhibitor are included in the reaction wells.
-
The reaction is incubated for a specific time at an optimal temperature.
-
A malachite green reagent is added to the wells. This reagent forms a colored complex with the free phosphate released during the reaction.
-
The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 620-650 nm).
-
The amount of phosphate released is calculated from a standard curve, and the inhibitory potency is determined.[3][8]
-
Visualizing the Context: Signaling Pathways and Experimental Workflow
To better understand the role of this compound and the methods used to study it, the following diagrams illustrate the key concepts.
Caption: Purinergic signaling pathway modulated by this compound.
Caption: General workflow for an ecto-ATPase inhibition assay.
Caption: Logical flow of the structure-activity relationship of this compound.
Conclusion
This compound remains a cornerstone for investigating the intricate roles of extracellular nucleotides. The analysis of its structure-activity relationship reveals critical insights for the design of more potent and selective ectonucleotidase inhibitors. Specifically, modifications to the N⁶-alkyl chain are well-tolerated, while substitutions on the C8 position of the adenine core are detrimental to inhibitory activity. This foundational knowledge, coupled with robust experimental methodologies, paves the way for the development of next-generation therapeutics targeting the purinergic signaling cascade for the treatment of cancer and other diseases.
References
- 1. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of ARL67156 Results with Genetic Knockdown of CD39: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to CD39 Inhibition
CD39 is a cell surface enzyme that plays a critical role in purinergic signaling by hydrolyzing extracellular adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) to adenosine monophosphate (AMP).[1] This activity modulates the concentration of these signaling molecules in the extracellular space, thereby influencing a wide range of physiological and pathological processes, including inflammation, immunity, and thrombosis. Inhibition of CD39 is a therapeutic strategy being explored for various conditions, notably in oncology, to enhance anti-tumor immunity by increasing immunostimulatory extracellular ATP and reducing immunosuppressive adenosine.[1]
Mechanism of Action: ARL67156 vs. Genetic Knockdown
This compound is a commercially available ATP analogue that acts as a competitive inhibitor of CD39.[1][2] It competes with the natural substrates (ATP and ADP) for the active site of the enzyme. However, it is considered a weak inhibitor , and its efficacy can be influenced by high concentrations of the natural substrate.[2][3]
Genetic knockdown , typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the CD39 mRNA for degradation, thereby preventing the synthesis of the CD39 protein. This leads to a reduction in the total amount of functional enzyme on the cell surface.
Comparative Data
Table 1: General Comparison of this compound and Genetic Knockdown of CD39
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism | Competitive enzyme inhibition | Inhibition of protein synthesis |
| Specificity | Can have off-target effects on other ectonucleotidases (e.g., NTPDase3, NPP1)[2] | Highly specific to CD39 mRNA sequence |
| Reversibility | Reversible upon removal | siRNA: Transient; shRNA: Can be stable |
| Speed of Onset | Rapid | Slower (requires mRNA/protein turnover) |
| Duration of Effect | Dependent on compound half-life and clearance | siRNA: Days; shRNA: Can be long-term/permanent |
| Control | Dose-dependent inhibition | Dependent on transfection/transduction efficiency |
| In Vivo Use | Feasible, but potency and stability can be limiting[3] | shRNA (viral vectors) is more suitable for in vivo models |
| Limitations | Weak inhibitor, efficacy reduced by high substrate levels[2][3] | Potential for off-target effects, incomplete knockdown, cellular stress from transfection/transduction |
Table 2: Reported Efficacy of this compound
| Enzyme Target | Ki (μM) | Reference |
| Human NTPDase1 (CD39) | 11 ± 3 | [2] |
| Human NTPDase3 | 18 ± 4 | [2] |
| Human NPP1 | 12 ± 3 | [2] |
Note: Lower Ki values indicate higher potency.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of results. Below are representative protocols for key experiments.
Measurement of CD39 ATPase Activity
a) Malachite Green Phosphate (B84403) Detection Assay: This colorimetric assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.
-
Materials: Recombinant human CD39, this compound, ATP, Tris Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM CaCl2), Malachite Green Phosphate Detection Kit.
-
Procedure:
-
Prepare serial dilutions of this compound in Tris Assay Buffer.
-
Pre-incubate recombinant CD39 with this compound or vehicle control for 1 hour at 37°C.
-
Initiate the enzymatic reaction by adding ATP to a final concentration within the linear range of the enzyme activity.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the released phosphate using the Malachite Green reagent according to the manufacturer's instructions.
-
For genetic knockdown validation, cell lysates from CD39 knockdown and control cells are used as the enzyme source.
-
b) AMP-Glo™ Assay: This is a luminescence-based assay that measures the amount of AMP produced from ATP or ADP hydrolysis by CD39.
-
Materials: CD39 enzyme source (recombinant or cell lysate), this compound, ATP or ADP substrate, AMP-Glo™ Assay System.
-
Procedure:
-
Perform the enzymatic reaction as described above (steps 1-4).
-
Terminate the CD39 reaction and detect the amount of AMP produced by following the AMP-Glo™ Assay protocol, which involves converting AMP to ATP and then detecting ATP using a luciferase reaction.
-
Quantification of Extracellular ATP by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify ATP, ADP, AMP, and adenosine in the cell supernatant.
-
Sample Preparation:
-
Culture cells with or without this compound treatment or with CD39 knockdown.
-
Collect the cell supernatant at desired time points.
-
Immediately stop enzymatic activity by adding a stop solution (e.g., EDTA) and/or by heat inactivation or acid precipitation.
-
Centrifuge to remove cell debris.
-
-
HPLC Analysis:
-
Inject the prepared supernatant into an HPLC system equipped with a suitable column (e.g., C18).
-
Use an appropriate mobile phase (e.g., phosphate buffer with an ion-pairing agent) for separation.
-
Detect the nucleotides using a UV detector at a specific wavelength (e.g., 254 nm).
-
Quantify the concentration of ATP by comparing the peak area to a standard curve of known ATP concentrations.
-
Genetic Knockdown of CD39 using siRNA
-
Materials: CD39-specific siRNA and non-targeting control siRNA, lipid-based transfection reagent, cell culture medium.
-
Procedure:
-
Seed cells in a culture plate to achieve 50-70% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.
-
Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
Replace the transfection medium with fresh complete medium.
-
Incubate the cells for 24-72 hours to allow for CD39 mRNA and protein knockdown.
-
-
Validation of Knockdown:
-
Quantitative RT-PCR (qRT-PCR): Measure the level of CD39 mRNA in knockdown versus control cells.
-
Western Blot: Measure the level of CD39 protein in knockdown versus control cells.
-
Visualizing Pathways and Workflows
CD39 Signaling Pathway
Caption: The CD39/CD73 pathway converts pro-inflammatory ATP to immunosuppressive adenosine.
Experimental Workflow for Comparison
Caption: Workflow for comparing this compound and CD39 siRNA effects.
Logical Relationship of Cross-Validation
Caption: Logic of cross-validation using pharmacological and genetic methods.
Conclusion
Both this compound and genetic knockdown are valuable tools for studying the function of CD39. This compound offers a rapid and dose-dependent method of inhibition, but its utility can be limited by its modest potency and potential off-target effects. Genetic knockdown provides a highly specific method to reduce CD39 expression, with siRNA being suitable for transient effects and shRNA for more stable, long-term studies.
References
- 1. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of ARL67156 and Other ATP Analogues in Ectonucleotidase Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of ATP analogues in the modulation of purinergic signaling is critical. This guide provides a detailed comparison of the efficacy of ARL67156 with other key ATP analogues and ectonucleotidase inhibitors, supported by experimental data and detailed methodologies.
This compound (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine (B11128) triphosphate) is a well-established, commercially available ecto-ATPase inhibitor. As a non-hydrolyzable analogue of ATP, it competitively inhibits the activity of several ectonucleotidases, enzymes responsible for the extracellular hydrolysis of ATP and ADP. This inhibition leads to an accumulation of extracellular ATP, thereby potentiating purinergic signaling through P2 receptors. This guide will compare the inhibitory profile of this compound with other ATP analogues and ectonucleotidase inhibitors, providing a comprehensive overview of their relative efficacies and specificities.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of this compound and other compounds against various ectonucleotidases is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following tables summarize the available quantitative data for this compound and its comparators.
| Inhibitor | Target Enzyme | Ki (μM) | Species | Comments |
| This compound | NTPDase1 (CD39) | 11 ± 3[1] | Human | Weak competitive inhibitor.[1] |
| NTPDase3 | 18 ± 4[1] | Human | Weak competitive inhibitor.[1] | |
| NPP1 | 12 ± 3[1] | Human | Weak competitive inhibitor.[1] | |
| NTPDase2 | - | Human | Not an effective inhibitor.[1] | |
| NTPDase8 | - | Human | Not an effective inhibitor.[1] | |
| ecto-5'-nucleotidase (CD73) | - | Human | Not an effective inhibitor.[1] | |
| POM-1 | NTPDase1 (CD39) | 2.58 | Human | More potent than this compound. |
| NTPDase2 | 28.8 | Human | ||
| NTPDase3 | 3.26 | Human |
Table 1: Inhibitory constants (Ki) of this compound and POM-1 against human ectonucleotidases.
| Inhibitor | Substrate | Effect on Degradation | Tissue |
| This compound | ADP | Inhibits[2][3] | Murine Colon |
| ATP | Does not inhibit[2][3] | Murine Colon | |
| POM-1 | ATP | Inhibits[2][3] | Murine Colon |
| ADP | Does not inhibit[2][3] | Murine Colon |
Table 2: Differential effects of this compound and POM-1 on ATP and ADP degradation in murine colonic muscle.
Experimental Protocols
The determination of ectonucleotidase inhibition is crucial for comparing the efficacy of compounds like this compound. Two common methods employed are the malachite green assay and high-performance liquid chromatography (HPLC).
Malachite Green Assay for Ectonucleotidase Activity
This colorimetric assay is widely used to measure the inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or other nucleotides by ectonucleotidases.
Principle: The malachite green reagent forms a colored complex with free orthophosphate in an acidic molybdate (B1676688) solution. The intensity of the color, measured spectrophotometrically at approximately 620-660 nm, is directly proportional to the amount of Pi produced, and thus to the enzyme activity.
Typical Protocol:
-
Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), divalent cations (e.g., CaCl₂ or MgCl₂), the ectonucleotidase-containing sample (e.g., cell membrane preparations or recombinant enzyme), and the ATP analogue being tested at various concentrations.
-
Enzyme Reaction: Initiate the reaction by adding the nucleotide substrate (e.g., ATP). Incubate the mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Color Development: Stop the reaction by adding the malachite green reagent. This reagent typically contains malachite green hydrochloride, ammonium (B1175870) molybdate, and a stabilizing agent in an acidic solution.
-
Measurement: After a short incubation period at room temperature to allow for color development, measure the absorbance of the solution using a microplate reader.
-
Data Analysis: Construct a standard curve using known concentrations of phosphate. Use this curve to determine the amount of Pi released in the enzymatic reactions. Calculate the percentage of inhibition at each concentration of the ATP analogue and determine the IC50 or Ki value.
HPLC Analysis of ATP and its Metabolites
HPLC is a powerful technique for separating and quantifying ATP, ADP, AMP, and adenosine in a sample, allowing for a detailed analysis of ectonucleotidase activity and inhibition.
Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. A C18 column is commonly used, and the mobile phase is typically an aqueous buffer with an ion-pairing agent (to retain the negatively charged nucleotides) and an organic modifier like methanol (B129727) or acetonitrile. The separated nucleotides are detected by their UV absorbance at around 254 nm.
Typical Protocol:
-
Sample Preparation: Terminate the enzymatic reaction at various time points by adding a quenching agent like perchloric acid. Neutralize the samples (e.g., with potassium carbonate) and centrifuge to remove precipitated proteins.[4]
-
Chromatographic Separation: Inject the supernatant into the HPLC system. Use a gradient of the mobile phase to elute the different nucleotides. A typical mobile phase consists of a phosphate buffer (e.g., 50 mM potassium phosphate, pH 6.8-7.0) and an organic solvent.[4][5]
-
Detection and Quantification: Monitor the eluent at 254 nm. The retention times of the peaks are used to identify ATP, ADP, AMP, and adenosine by comparing them to known standards. The area under each peak is proportional to the concentration of the respective nucleotide.
-
Data Analysis: Calculate the rate of disappearance of the substrate (ATP or ADP) and the rate of appearance of the products (ADP, AMP, adenosine) in the presence and absence of the inhibitor. This data can be used to determine the inhibitory effect of the ATP analogue.
Signaling Pathways and Experimental Workflows
The inhibition of ectonucleotidases by ATP analogues like this compound has significant downstream effects on purinergic signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Caption: Purinergic signaling pathway modulated by ectonucleotidases and their inhibitors.
Caption: General experimental workflow for comparing ectonucleotidase inhibitors.
Conclusion
This compound serves as a valuable tool for studying purinergic signaling due to its established role as a competitive inhibitor of key ectonucleotidases like NTPDase1, NTPDase3, and NPP1. However, its efficacy is context-dependent, and in some systems, it may preferentially inhibit the degradation of ADP over ATP. For researchers requiring more potent or selective inhibition of ATP hydrolysis, other compounds such as POM-1 may be more suitable. The choice of an appropriate ATP analogue or ectonucleotidase inhibitor should be guided by the specific ectonucleotidases present in the experimental system and the desired outcome on the balance of extracellular nucleotides. The detailed experimental protocols provided in this guide offer a starting point for the rigorous comparative evaluation of these important pharmacological tools.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of hepatic ATP, adenosine diphosphate (ADP), and adenosine monophosphate (AMP) concentrations [bio-protocol.org]
- 5. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ARL67156's Inhibitory Constant (Ki): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory constant (Ki) of the ecto-ATPase inhibitor ARL67156 with an alternative, POM-1. The information presented is collated from multiple independent studies to offer a comprehensive overview for researchers in drug discovery and development. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate understanding and experimental design.
Comparative Analysis of Inhibitory Constants (Ki)
The inhibitory constant (Ki) is a critical measure of an inhibitor's potency. The following table summarizes the reported Ki values for this compound and the alternative inhibitor POM-1 against various ectonucleotidases. These values have been determined across different studies and species, which may account for some of the observed variations.
| Inhibitor | Target Enzyme | Reported Ki (µM) | Species/System | Citation |
| This compound | NTPDase1 (CD39) | 11 ± 3 | Human | [1][2][3] |
| NTPDase1 (CD39) | 27 | Rat | [2] | |
| NTPDase3 | 18 ± 4 | Human | [1][2][3] | |
| NTPDase3 | 112 | Rat | [2] | |
| NPP1 | 12 ± 3 | Human | [1][3] | |
| Ecto-ATPase | 0.255 | Bovine Chromaffin Cells | [4] | |
| POM-1 | NTPDase1 | 2.58 | Not Specified | [2] |
| NTPDase2 | 28.8 | Not Specified | [2] | |
| NTPDase3 | 3.26 | Not Specified | [2] |
Note: this compound has been described as a weak competitive inhibitor of NTPDase1, NTPDase3, and NPP1.[1][5] It is reported to be less effective against NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase.[1][2] In contrast, POM-1 appears to be a more potent inhibitor of NTPDase1 and NTPDase3.[2]
Experimental Protocols for Ki Determination
The determination of the inhibitory constant (Ki) for ecto-ATPase inhibitors typically involves measuring the rate of ATP hydrolysis in the presence and absence of the inhibitor. The following is a generalized protocol based on methodologies cited in the literature.
1. Preparation of Enzyme Source:
-
Recombinant enzymes (e.g., human NTPDase1, NTPDase3) expressed in cell lines like HEK293T or COS-7 are commonly used.[6]
-
Alternatively, cell membrane preparations or intact cells expressing the target ectonucleotidase can be utilized.[7]
2. Enzyme Activity Assay:
-
The enzyme activity is measured by quantifying the hydrolysis of a substrate, typically ATP or a synthetic analogue like p-nitrophenyl thymidine (B127349) 5'-monophosphate (pnp-TMP).[1][3]
-
The reaction is initiated by adding the substrate to the enzyme preparation.
-
The reaction is carried out at a controlled temperature (e.g., 37°C) and pH.[7]
3. Measurement of Product Formation or Substrate Depletion:
-
Colorimetric Assays: A common method involves the colorimetric determination of inorganic phosphate (B84403) released from ATP hydrolysis, for instance, using a malachite green-based assay.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the substrate (e.g., ATP) and its breakdown products (e.g., ADP, AMP).[7][9] This method is particularly useful for distinguishing the activity of different ectonucleotidases.
4. Ki Determination:
-
To determine the Ki, enzyme activity is measured at various concentrations of the substrate and the inhibitor.
-
The data are then fitted to the Michaelis-Menten equation for competitive inhibition.[2]
-
Dixon plots or non-linear regression analysis can be used to calculate the Ki value.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the ecto-ATPase signaling pathway and a typical experimental workflow for Ki determination.
Caption: Ecto-ATPase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the inhibitory constant (Ki).
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Inhibition of Ecto-Apyrase and Ecto-ATPase by Pyridoxal Phosphate-Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 9. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of ARL67156 in Complex Biological Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of pharmacological tools is paramount. This guide provides an objective comparison of the ectonucleotidase inhibitor ARL67156 with alternative compounds, supported by experimental data and detailed protocols to aid in the critical evaluation of its specificity in complex biological systems.
This compound, a competitive and non-hydrolyzable ATP analog, is a widely utilized inhibitor of ecto-ATPases, enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP.[1] The specificity of this compound is a critical consideration for accurately interpreting experimental results. This guide delves into the quantitative specifics of this compound's activity and compares it with other available inhibitors, providing a framework for informed selection of the most appropriate tool for your research needs.
Data Presentation: A Comparative Analysis of Ectonucleotidase Inhibitors
The following table summarizes the inhibitory potency (Ki or IC50 values) of this compound and its alternatives against various ectonucleotidases. This quantitative data allows for a direct comparison of their on-target efficacy and selectivity.
| Inhibitor | Target Enzyme | Species | Ki (μM) | IC50 (μM) | Off-Target Effects Noted |
| This compound | NTPDase1 (CD39) | Human | 11 ± 3[2] | - | Weak antagonist at P2Y and P2X receptors at high concentrations.[1] |
| NTPDase3 | Human | 18 ± 4[2] | - | ||
| NPP1 | Human | 12 ± 3[2] | - | ||
| NTPDase2 | Human | Weak inhibitor[2] | - | ||
| NTPDase8 | Human | Weak inhibitor[2] | - | ||
| ecto-5'-nucleotidase (CD73) | Human | Weak inhibitor[2] | - | ||
| 8-BuS-AMP | NTPDase1 (CD39) | Human, Mouse | <1[3] | - | Inactive towards P2Y1 and P2Y12 receptors.[3] |
| 8-BuS-ADP | NTPDase1 (CD39) | Human, Mouse | <1[3] | - | Inactive towards P2Y1 and P2Y12 receptors.[3] |
| 8-BuS-ATP | NTPDase1 (CD39) | Human, Mouse | <1[3] | - | Substrate for NTPDase2, -3, and -8.[3] |
| POM-1 | NTPDase1 | - | 2.58 | - | Inhibits P2Y and P2X receptors.[4] |
| NTPDase2 | - | 28.8 | - | ||
| NTPDase3 | - | 3.26 | - | ||
| PSB-16131 (Anthraquinone derivative) | NTPDase2 | Human | - | 0.539 | Interacts with P2 receptors.[5] |
| PSB-1011 (Anthraquinone derivative) | NTPDase3 | Human | - | 0.390 | Interacts with P2 receptors.[5] |
Signaling Pathways and Experimental Considerations
The primary function of this compound and its alternatives is to inhibit the enzymatic degradation of extracellular ATP, thereby prolonging its availability to activate P2 purinergic receptors (P2X and P2Y subtypes). This modulation of purinergic signaling can have profound effects on a multitude of cellular processes, including inflammation, neurotransmission, and immune responses.
Given the potential for off-target effects, particularly on P2 receptors, it is crucial to design experiments that can differentiate between the effects of ectonucleotidase inhibition and direct receptor modulation. The following experimental workflow is recommended for evaluating the specificity of any ectonucleotidase inhibitor.
References
- 1. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Purinergic P2 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Applications of P2 Receptor Antagonists: From Bench to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ARL67156
This document provides essential safety and logistical information for the proper disposal of ARL67156, a selective ecto-ATPase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard laboratory waste management practices.
Safety and Handling Precautions
While this compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), it is essential to follow standard laboratory safety protocols when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a laboratory coat.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
Disposal of this compound
As a non-hazardous chemical, the disposal of this compound should adhere to institutional and local guidelines for non-hazardous waste.
1. Solid Waste (Unused or Expired Compound):
-
Segregation: Ensure that solid this compound waste is not mixed with hazardous waste.
-
Packaging: Place the solid waste in a clearly labeled, sealed container. The label should identify the contents as "Non-Hazardous Waste: this compound".
-
Disposal Route: Dispose of the container in the regular laboratory trash designated for non-hazardous solid chemical waste, in accordance with your institution's specific procedures. Some institutions may require it to be taken directly to a dumpster.
2. Liquid Waste (Solutions of this compound):
-
Dilution: For aqueous solutions of this compound, it is best practice to dilute them further with water before disposal.
-
pH Neutralization: While the SDS does not indicate that this compound is acidic or basic, if it has been dissolved in an acidic or basic solution, neutralize the solution to a pH between 6 and 8 before disposal.
-
Sewer Disposal: In many jurisdictions, non-hazardous, water-soluble chemicals can be disposed of down the sanitary sewer with copious amounts of water. Always confirm this is permissible with your institution's Environmental Health and Safety (EHS) department.
-
Prohibited Disposal: Never dispose of liquid waste in dumpsters or regular trash.
3. Empty Containers:
-
Rinsing: Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water).
-
Rinsate Disposal: Dispose of the rinsate as non-hazardous liquid waste (see section 2).
-
Container Disposal: Once clean and dry, deface the label of the container and dispose of it in the regular trash or recycling, as appropriate for your facility.
Quantitative Data
No quantitative data regarding the disposal of this compound was found in the searched literature.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found. The procedures outlined above are based on general best practices for non-hazardous laboratory chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound waste.
Personal protective equipment for handling ARL67156
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for ARL67156, a selective NTPDase inhibitor.
Personal Protective Equipment (PPE) and Safety Precautions
While the Safety Data Sheet (SDS) for this compound trisodium (B8492382) states that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1]
Recommended Personal Protective Equipment:
-
Eye Protection: Wear safety glasses or goggles to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are recommended to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.
General Handling Precautions:
-
Avoid inhalation of any dust or aerosols by working in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Prevent contact with eyes and skin.[1]
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep the laboratory clean and organized to prevent accidental spills.
First Aid Measures
In the event of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[1] |
Operational Plans: Storage and Handling
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, consult the manufacturer's recommendations, which may include refrigeration or freezing.
Handling: When preparing solutions, use appropriate volumetric glassware and ensure that the compound is fully dissolved. For aqueous stock solutions, it may be advisable to filter-sterilize the solution.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste. It is best practice to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₁Br₂N₅Na₃O₁₂P₃ |
| Molecular Weight | 785.05 g/mol [1] |
| CAS Number | 1021868-83-6[1] |
| Synonyms | FPL 67156 (trisodium)[1] |
Signaling Pathway Inhibition by this compound
This compound is an inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), particularly NTPDase1 (also known as CD39). These enzymes are crucial for the regulation of extracellular nucleotide signaling by hydrolyzing ATP and ADP to AMP. By inhibiting NTPDase1, this compound prevents the degradation of ATP, thereby potentiating purinergic signaling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
